6-Chloro-2-fluoropyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-fluoropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMOKDIOLXSHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726828 | |
| Record name | 6-Chloro-2-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883107-68-4 | |
| Record name | 6-Chloro-2-fluoro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883107-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-fluoropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-2-fluoropyridin-3-ol: A Core Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of 6-Chloro-2-fluoropyridin-3-ol, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical properties, reactivity, synthesis, and applications, offering field-proven insights grounded in established scientific principles.
Introduction: The Strategic Value of Halogenated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in over 100 FDA-approved drugs.[1] The strategic incorporation of halogen atoms, particularly chlorine and fluorine, onto this ring system dramatically modulates a molecule's physicochemical and biological properties. Chlorine, a versatile substituent, can serve as a metabolic blocking point or a reactive handle for further chemical modification.[2] Fluorine, with its small size and high electronegativity, can enhance metabolic stability, improve binding affinity to target proteins, and alter pKa, thereby optimizing pharmacokinetic profiles.[1][3]
This compound (CAS: 883107-68-4) embodies the synergistic potential of this dual halogenation pattern. The specific arrangement of the chloro, fluoro, and hydroxyl groups creates a unique electronic landscape, rendering it a highly versatile intermediate for synthesizing complex, high-value molecules in the pharmaceutical and agrochemical sectors.[3][4][5]
Physicochemical and Spectroscopic Profile
The precise quantification of this molecule's properties is essential for its effective use in synthesis and process development.
Core Chemical Properties
The fundamental properties of this compound are summarized below. While extensive experimental data for this specific molecule is not broadly published, properties can be inferred from closely related analogs.
| Property | Value | Source |
| CAS Number | 883107-68-4 | |
| Molecular Formula | C₅H₃ClFNO | [6] |
| Molecular Weight | 147.54 g/mol | [6] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Sparingly soluble in water; likely soluble in polar aprotic solvents (DMF, DMSO) | [3] |
| Boiling Point | ~234 °C (Predicted for a related isomer) | [3] |
| Density | ~1.4 g/cm³ (Predicted for a related isomer) | [3] |
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not available from the provided search results, a predictive analysis based on its structure and data from analogous compounds is as follows:
-
¹H NMR: The spectrum would exhibit two aromatic protons. The proton adjacent to the hydroxyl group would likely appear as a doublet, and the proton between the chlorine and fluorine atoms would appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The hydroxyl proton would present as a broad singlet.
-
¹³C NMR: The spectrum would show five distinct signals for the pyridine ring carbons. The carbon atoms bonded to fluorine and chlorine would exhibit characteristic shifts, with the C-F bond resulting in a large coupling constant.
-
¹⁹F NMR: A singlet or a doublet (due to coupling with the adjacent proton) would be characteristic for the single fluorine atom on the pyridine ring.[1]
-
Mass Spectrometry (MS): The ESI-MS spectrum would show a molecular ion peak [M+H]⁺ at approximately m/z 148.0, with a characteristic M+2 isotopic pattern (~3:1 ratio) due to the presence of the chlorine atom.
Synthesis and Reactivity: A Chemist's Perspective
The utility of this compound stems from its predictable and versatile reactivity, which is governed by the electronic interplay of its substituents.
Plausible Synthetic Pathway
A common route to substituted pyridinols involves the functionalization of a pre-existing pyridine core. The synthesis of this compound could plausibly be achieved from a precursor like 2,6-dichloropyridine through a sequence of nucleophilic aromatic substitution (SNAr) and directed ortho-metalation reactions.
Caption: Plausible synthetic workflow for this compound.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, which activates it for nucleophilic aromatic substitution, particularly at the positions ortho (2,6) and para (4) to the ring nitrogen.[7] In this compound, both the C2-fluoro and C6-chloro substituents are highly activated for displacement.
Causality of Reactivity:
-
Fluorine vs. Chlorine as a Leaving Group: Fluorine is a superior leaving group in SNAr reactions on electron-deficient rings. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[8]
-
Hydroxyl Group Influence: The hydroxyl group at the C3 position is an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack. However, its proximity to the C2-fluorine makes it a powerful directing group for further functionalization.
Caption: Generalized SNAr pathway at the C2 position.
Applications in Research and Drug Development
This molecule is not just a chemical curiosity; it is a key intermediate for constructing biologically active agents.
-
Kinase Inhibitors: The substituted pyridine core is prevalent in many kinase inhibitors used in oncology. The hydroxyl group can act as a crucial hydrogen bond donor, while the rest of the scaffold provides a rigid framework for binding.[3]
-
Antiviral and Antibacterial Agents: Functionalized pyridines are essential components of various antimicrobial drugs. This scaffold allows for the introduction of diverse pharmacophores to target specific bacterial or viral enzymes.[3][4]
-
Radiopharmaceutical Precursors: Fluoropyridines are widely used in the development of tracers for Positron Emission Tomography (PET) imaging, a vital tool in diagnostics and drug development research.[4]
-
Agrochemicals: The unique electronic properties conferred by the halogen atoms are also valuable in creating next-generation herbicides and pesticides with improved efficacy and environmental profiles.[3][5]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The chlorine atom at the C6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds to build molecular complexity.
Objective: To synthesize 6-Aryl-2-fluoropyridin-3-ol from this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon source
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Trustworthiness of Protocol: This is a standardized and widely validated protocol for Suzuki-Miyaura coupling. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. The aqueous base is essential for the transmetalation step of the catalytic cycle.
Safety and Handling
-
Hazard Statements (Predicted): Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11][12] May cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[9]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth and seek immediate medical attention.[13]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]
Conclusion
This compound is a high-value chemical intermediate whose strategic importance is derived from the unique and complementary roles of its chloro, fluoro, and hydroxyl substituents. Its activated ring system allows for selective functionalization through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, making it an indispensable tool for medicinal chemists. Understanding the principles behind its reactivity and handling it with appropriate safety measures will continue to empower researchers to build the complex molecular architectures required for the next generation of pharmaceuticals and advanced materials.
References
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- ChemUniverse. 6-CHLORO-3-FLUOROPYRIDIN-2-OL.
- PubChem. 6-Chloro-3-fluoro-2-methylpyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine.
- The Journal of Organic Chemistry. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
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An In-Depth Technical Guide to 6-Chloro-2-fluoropyridin-3-ol (CAS Number: 883107-68-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-fluoropyridin-3-ol is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery.[1] Its unique substitution pattern, featuring a chloro, a fluoro, and a hydroxyl group on the pyridine core, offers multiple reaction sites for further functionalization. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, expected reactivity, and potential applications, with a focus on its utility in the development of novel therapeutics. The strategic incorporation of fluorine and chlorine atoms can significantly influence the physicochemical properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 883107-68-4 | [2] |
| Molecular Formula | C₅H₃ClFNO | [2] |
| Molecular Weight | 147.54 g/mol | [2] |
| Appearance | Expected to be a solid | General knowledge |
| Purity | Typically ≥97% (commercial grades) | [3] |
| Storage | Store at 4°C, protect from light | [3] |
Synthesis Methodology
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would start from a commercially available diaminopyridine derivative. The key steps would involve selective diazotization and halogenation reactions.
Sources
An In-depth Technical Guide to 6-Chloro-2-fluoropyridin-3-ol: A Key Building Block for Novel Molecular Design
Introduction: The Strategic Importance of Halogenated Pyridines in Chemical Synthesis
In the landscape of modern medicinal and materials science, halogenated heterocyclic compounds are indispensable building blocks. Their unique electronic properties and versatile reactivity profiles enable the construction of complex molecular architectures with tailored functions. Among these, 6-Chloro-2-fluoropyridin-3-ol emerges as a compound of significant interest for researchers, scientists, and drug development professionals. The strategic placement of a chloro, a fluoro, and a hydroxyl group on the pyridine scaffold offers a trifecta of reactive sites, paving the way for diverse synthetic transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications, with a focus on providing actionable insights for laboratory applications.
Physicochemical Properties: A Foundation for Application
Understanding the fundamental physical and chemical properties of a compound is paramount for its effective use in research and development. While extensive experimental data for this compound is not broadly published, we can compile its core identifiers and infer certain properties based on its structure and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 883107-68-4 | |
| Molecular Formula | C₅H₃ClFNO | [1] |
| Molecular Weight | 147.54 g/mol | [2] |
| Appearance | Likely a solid at room temperature | Inferred |
| Purity | Typically ≥97% | [3][4] |
| Storage | Inert atmosphere, room temperature | [1] |
Synthesis and Mechanistic Insights: Crafting the Core Scaffold
The synthesis of polysubstituted pyridines is a well-established field in organic chemistry. While a specific, published protocol for the synthesis of this compound was not found in the initial search, a plausible and efficient synthetic route can be designed based on known transformations of pyridine derivatives. A common strategy involves the construction of the substituted pyridine ring, followed by functional group interconversions.
A potential synthetic pathway could start from a readily available di-substituted pyridine and introduce the hydroxyl group in a later step. For instance, starting from 2,6-dichloropyridine, one could envision a sequence of nucleophilic aromatic substitution and subsequent functionalization.
Hypothetical Synthetic Workflow
Caption: A plausible synthetic pathway to this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example and has not been experimentally validated for this specific compound. It is intended to provide a logical framework for its synthesis.
-
Selective Fluorination:
-
To a solution of 2,6-dichloropyridine in a high-boiling point aprotic solvent (e.g., DMSO), add potassium fluoride and a phase-transfer catalyst (e.g., 18-crown-6).
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of one chlorine atom with fluorine. The selectivity for mono-fluorination at the 2-position can be influenced by reaction conditions.
-
Monitor the reaction by GC-MS or TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the resulting 2-chloro-6-fluoropyridine by column chromatography.
-
-
Introduction of the Hydroxyl Group:
-
The introduction of a hydroxyl group at the 3-position of the 2-chloro-6-fluoropyridine intermediate is a multi-step process.
-
First, perform an electrophilic nitration at the 3-position. This is typically achieved using a mixture of nitric acid and sulfuric acid.
-
The resulting 2-chloro-6-fluoro-3-nitropyridine is then reduced to the corresponding amine (3-amino-2-chloro-6-fluoropyridine) using a reducing agent like tin(II) chloride or catalytic hydrogenation.
-
The amino group is then converted to a hydroxyl group via a Sandmeyer-type reaction, which involves diazotization with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt.
-
-
Final Purification:
-
The crude this compound is then purified using techniques such as recrystallization or column chromatography to yield the final product of high purity.
-
Chemical Reactivity and Strategic Functionalization
The reactivity of this compound is dictated by the interplay of its three functional groups on the electron-deficient pyridine ring.
-
The Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. This site is amenable to O-alkylation, O-acylation, and other reactions typical of phenols.
-
The Chloro Group: The chlorine atom at the 6-position is ortho to the ring nitrogen, which significantly activates it towards nucleophilic aromatic substitution (SNAr) reactions.[5] This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, thiols, and alkoxides, providing a key handle for molecular elaboration. The reactivity of chloropyridines in SNAr is well-documented.[6]
-
The Fluoro Group: The fluorine atom at the 2-position is also activated towards SNAr. Generally, fluorine is a better leaving group than chlorine in SNAr reactions on electron-deficient aromatic rings due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[6] This differential reactivity between the chloro and fluoro substituents can potentially be exploited for selective functionalization under carefully controlled conditions.
Logical Reactivity Flow
Caption: Key reactive sites and potential transformations of this compound.
Applications in Drug Discovery and Agrochemicals
Halogenated pyridines are privileged scaffolds in the pharmaceutical and agrochemical industries.[7][8] The incorporation of fluorine, in particular, can modulate key properties such as metabolic stability, lipophilicity, and binding affinity. While specific applications of this compound are not extensively documented in the available literature, its structural motifs are found in a variety of biologically active molecules.
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor in the ATP-binding pocket of the enzyme. The substituents on the ring provide vectors for optimizing potency and selectivity.
-
Agrochemicals: Substituted pyridines are used in the development of herbicides and pesticides. The specific halogenation pattern can influence the mode of action and environmental persistence of these compounds.[7]
-
Radiopharmaceutical Research: Fluoropyridine derivatives are utilized as precursors in the synthesis of radioligands for Positron Emission Tomography (PET) imaging.[9]
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. While a specific safety data sheet (SDS) for this compound was not retrieved, general precautions for halogenated pyridines should be followed. These compounds can be irritants to the skin, eyes, and respiratory tract.[10][11][12]
Conclusion
This compound represents a versatile and valuable building block for chemical synthesis. Its trifunctional nature provides a rich platform for the development of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. While some of its specific physical properties await full experimental characterization, its chemical reactivity can be reliably predicted based on the established principles of heterocyclic chemistry. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this intriguing molecule.
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- ChemUniverse. 6-CHLORO-3-FLUOROPYRIDIN-2-OL. [Link]
- Organic Syntheses. PREPARATION OF 4-(4-METHOXYPHENYL)-2-PHENYLQUINAZOLINE. [Link]
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- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
- ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]
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Spectral Characterization of 6-Chloro-2-fluoropyridin-3-ol: A Technical Guide
This technical guide provides an in-depth analysis of the predicted spectral data for 6-Chloro-2-fluoropyridin-3-ol, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The interpretations herein are grounded in fundamental principles of spectroscopy and supported by comparative data from structurally related compounds, ensuring a robust and scientifically rigorous analysis.
Introduction to this compound
This compound is a substituted pyridine derivative with a unique combination of functional groups that influence its chemical reactivity and spectral properties. The presence of a hydroxyl group, a fluorine atom, and a chlorine atom on the pyridine ring leads to a distinct electronic environment, which is reflected in its spectroscopic fingerprint. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern of a molecule in the mass spectrometer offers valuable clues about its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard approach for obtaining the mass spectrum of a small organic molecule like this compound involves Electron Ionization (EI).
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺˙).
-
Fragmentation: The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral species.[1][2]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Predicted Mass Spectrum and Fragmentation Analysis
The predicted mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions. The presence of chlorine will be evident from the isotopic pattern of chlorine-containing ions (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1]
| Predicted m/z | Proposed Fragment Ion | Plausible Neutral Loss |
| 147/149 | [C₅H₃ClFNO]⁺˙ (Molecular Ion) | - |
| 119/121 | [C₅H₃ClNO]⁺˙ | F |
| 112 | [C₄H₂FNO]⁺˙ | HCl |
| 84 | [C₄H₂FO]⁺ | CO, Cl |
The fragmentation pathway is initiated by the formation of the molecular ion. Subsequent fragmentation can occur through various pathways, including the loss of a halogen atom or the elimination of small neutral molecules.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining the IR spectrum of solid or liquid samples.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An IR beam is passed through the ATR crystal, where it undergoes total internal reflection. The beam penetrates a short distance into the sample at each reflection point, and specific wavelengths are absorbed.
-
Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the infrared spectrum.
Predicted IR Absorption Bands
The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its various functional groups. The presence of the hydroxyl group will be particularly prominent.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | O-H stretch | Hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 1620-1580 | C=C and C=N stretch | Pyridine ring |
| 1480-1400 | C-C stretch | Pyridine ring |
| 1300-1200 | C-O stretch | Phenolic hydroxyl |
| 1250-1150 | C-F stretch | Fluoroaromatic |
| 800-700 | C-Cl stretch | Chloroaromatic |
The broad O-H stretching band is a hallmark of the hydroxyl group and is influenced by hydrogen bonding. The positions of the C=C and C=N stretching vibrations are indicative of the aromatic pyridine ring. The C-F and C-Cl stretching frequencies are also key diagnostic peaks.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of organic compounds.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The sample tube is placed in the NMR spectrometer, which subjects the sample to a strong, uniform magnetic field. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is detected.
-
Data Processing: A Fourier transform is applied to the FID to obtain the NMR spectrum, which plots signal intensity versus chemical shift.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms and the electron-donating effect of the hydroxyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 (broad) | Singlet | 1H | OH |
| ~7.5 | Doublet of doublets | 1H | H-4 |
| ~7.1 | Doublet of doublets | 1H | H-5 |
The exact chemical shifts and coupling constants will depend on the solvent used.[6] The proton at position 4 will be coupled to the proton at position 5 and to the fluorine at position 2. The proton at position 5 will be coupled to the proton at position 4.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the attached substituents. The carbon attached to fluorine will show a large one-bond coupling constant (¹JC-F).
| Predicted Chemical Shift (δ, ppm) | Assignment | Expected ¹JC-F (Hz) |
| ~155 (d) | C-2 | ~240 |
| ~145 | C-6 | - |
| ~140 | C-3 | - |
| ~125 (d) | C-4 | ~15 |
| ~115 | C-5 | - |
The chemical shifts are estimated based on data for substituted pyridines. The carbon directly bonded to the fluorine atom (C-2) will appear as a doublet with a large coupling constant.[7][8] The carbon at position 4 will also show a smaller coupling to the fluorine atom.
Caption: Key predicted NMR assignments for this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted MS, IR, and NMR spectra are based on established principles and data from analogous structures, offering a reliable framework for the identification and characterization of this important chemical entity. Experimental verification of these predictions will be crucial for confirming the precise spectral parameters.
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reactivity of the hydroxyl group in 6-Chloro-2-fluoropyridin-3-ol
An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in 6-Chloro-2-fluoropyridin-3-ol
Abstract
This compound is a halogenated pyridinol derivative of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate is largely dictated by the reactivity of its constituent functional groups. This technical guide provides a comprehensive analysis of the chemical reactivity of the hydroxyl group in this molecule. We will delve into the electronic and steric factors influencing its behavior, explore its acidity and nucleophilicity, and detail key transformations such as O-alkylation and O-acylation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction to this compound
This compound, with the CAS number 883107-68-4, is a polysubstituted aromatic heterocycle. Its structure features a pyridine ring substituted with a hydroxyl group at the 3-position, a fluorine atom at the 2-position, and a chlorine atom at the 6-position. This unique arrangement of substituents creates a molecule with distinct electronic properties and a predictable pattern of reactivity, making it a valuable precursor in the synthesis of complex molecular architectures, including radioligands for positron emission tomography (PET) and novel antibacterial agents.[1]
Structural and Electronic Effects on Hydroxyl Group Reactivity
The is intricately modulated by the electronic interplay of the substituents on the pyridine ring.
-
Inductive and Resonance Effects: Both the fluorine and chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect reduces the electron density of the aromatic system and, consequently, increases the acidity of the hydroxyl proton. The fluorine atom at the 2-position has a particularly pronounced effect due to its proximity to the hydroxyl group. While halogens can also exert a +M (mesomeric or resonance) effect by donating a lone pair of electrons to the ring, the inductive effect typically dominates for halogens.
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which further contributes to the acidity of the hydroxyl group compared to its carbocyclic analogue, 3-chlorofluorophenol.
-
Acidity (pKa): While the exact pKa of this compound has not been reported, we can estimate it by considering the pKa of the parent compound, 3-hydroxypyridine. 3-Hydroxypyridine has two pKa values: approximately 4.8 (for the protonation of the pyridine nitrogen) and 8.7 (for the deprotonation of the hydroxyl group).[2][3] The strong electron-withdrawing effects of the chloro and fluoro substituents are expected to lower the pKa of the hydroxyl group in this compound, making it more acidic than 3-hydroxypyridine. An estimated pKa in the range of 7.0-8.0 would be a reasonable starting point for experimental design. This increased acidity facilitates the deprotonation of the hydroxyl group to form the corresponding pyridinolate anion, which is a potent nucleophile.
Key Reactions of the Hydroxyl Group
The hydroxyl group of this compound is a versatile functional handle that can undergo a variety of chemical transformations. The most common and synthetically useful of these are O-alkylation and O-acylation.
O-Alkylation and Etherification
The formation of an ether linkage at the 3-position is a common strategy for introducing diverse molecular fragments. The Williamson ether synthesis is the most widely employed method for this transformation.[4][5] This reaction proceeds via an SN2 mechanism, where the pyridinolate anion, generated by deprotonation of the hydroxyl group with a suitable base, acts as a nucleophile and displaces a leaving group from an alkyl halide.[6]
Caption: Mechanism of Williamson Ether Synthesis.
Representative Experimental Protocol for O-Alkylation:
A protocol adapted from the Williamson etherification of a similar hydroxypyridine derivative is presented below.[7]
-
To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.1-1.5 eq.) or sodium hydride (NaH, 1.1 eq.). The choice of base depends on the desired reactivity and the tolerance of other functional groups. K₂CO₃ is a milder base, while NaH is much stronger.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the pyridinolate anion.
-
Add the desired alkyl halide (R-X, 1.1-1.2 eq.) to the reaction mixture. The reaction can be heated to increase the rate, typically in the range of 50-100 °C.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
O-Acylation and Esterification
Esterification of the hydroxyl group is another important transformation, often used to install protecting groups or to modulate the biological activity of a molecule. This is typically achieved by reacting the pyridinol with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base.
Caption: Mechanism of O-Acylation with Acyl Chloride.
Representative Experimental Protocol for O-Acylation:
The following is a general protocol for the O-acetylation of a hydroxyl group using acetic anhydride and pyridine, which serves as both a base and a catalyst.[8]
-
Dissolve this compound (1.0 eq.) in dry pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent, such as acetic anhydride (Ac₂O, 1.5-2.0 eq.) or the desired acyl chloride (1.1-1.2 eq.), to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the addition of methanol.
-
Remove the solvents under reduced pressure. Co-evaporation with toluene can help remove residual pyridine.
-
Dissolve the residue in an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the pure ester.
Under acidic conditions, chemoselective O-acylation can also be achieved, which can be advantageous for substrates with other sensitive functional groups.[9]
Summary of Reaction Conditions and Analytical Characterization
The choice of reaction conditions is critical for achieving high yields and selectivity in the modification of the hydroxyl group of this compound.
| Reaction | Reagents | Base | Solvent | Temperature |
| O-Alkylation | Alkyl halide (R-X) | K₂CO₃, NaH, Cs₂CO₃ | DMF, Acetonitrile | 25-100 °C |
| O-Acylation | Acyl chloride, Anhydride | Pyridine, Et₃N, DMAP | Pyridine, CH₂Cl₂, THF | 0-25 °C |
Analytical Characterization:
-
Thin-Layer Chromatography (TLC): A fundamental technique for monitoring reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the broad singlet corresponding to the hydroxyl proton and the appearance of new signals for the alkyl or acyl group are indicative of a successful reaction. For O-alkylation, characteristic signals for the protons adjacent to the ether oxygen will appear. For O-acylation, a downfield shift of the aromatic protons is expected.
-
¹³C NMR: The carbon atom attached to the oxygen will show a significant shift in the spectrum upon reaction.
-
¹⁹F NMR: The fluorine signal can be monitored for any changes in its chemical environment.
-
-
Infrared (IR) Spectroscopy: The broad O-H stretching band (around 3200-3600 cm⁻¹) of the starting material will disappear. In the case of O-acylation, a strong C=O stretching band will appear around 1735-1750 cm⁻¹ for the ester.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
Conclusion
The hydroxyl group of this compound is a key functional handle for the elaboration of this important synthetic building block. Its reactivity is enhanced by the electron-withdrawing nature of the halogen substituents and the pyridine nitrogen, facilitating its deprotonation to a potent nucleophile. This pyridinolate anion readily undergoes O-alkylation and O-acylation reactions, providing access to a wide array of derivatives. A thorough understanding of the principles outlined in this guide will enable researchers to effectively utilize this compound in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
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- Whitby, R. J., et al. (2022). One-pot ester and thioester formation mediated by pentafluoropyridine (PFP). Organic & Biomolecular Chemistry, 20(33), 6642-6646. [Link]
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 6-Chloro-2-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-fluoropyridin-3-ol is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its synthetic utility is dictated by the nuanced reactivity of the pyridine core, which is modulated by the electronic interplay of its chloro, fluoro, and hydroxyl substituents. This guide provides a detailed analysis of the electrophilic and nucleophilic sites of this compound, offering insights into its reactivity for the rational design of synthetic pathways and novel molecular entities.
Introduction: The Electronic Landscape of a Substituted Pyridine
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic character makes pyridine and its derivatives generally less susceptible to electrophilic aromatic substitution than benzene, with such reactions typically requiring harsh conditions.[1][2] Conversely, the electron-deficient nature of the ring, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6), renders it susceptible to nucleophilic aromatic substitution.[3][4][5]
The reactivity of this compound is a composite of the electronic effects of its three substituents:
-
Chloro Group (at C6): The chlorine atom exerts a dual electronic influence. Inductively, it is strongly electron-withdrawing, further deactivating the ring towards electrophilic attack. Mesomerically, it can donate a lone pair of electrons to the ring, although this effect is generally weaker than its inductive withdrawal.
-
Fluoro Group (at C2): Similar to chlorine, fluorine is a potent inductively electron-withdrawing group. Its mesomeric electron-donating effect is also present but is considered less significant than its inductive effect.
-
Hydroxyl Group (at C3): The hydroxyl group is a strong activating group. It exerts a powerful electron-donating mesomeric effect by delocalizing a lone pair of electrons into the aromatic system. Inductively, it is electron-withdrawing, but this effect is overshadowed by its resonance donation.
The interplay of these competing electronic influences dictates the electron density at each carbon atom of the pyridine ring, thereby defining its electrophilic and nucleophilic character.
Analysis of Electrophilic and Nucleophilic Sites
The combined electronic effects of the chloro, fluoro, and hydroxyl groups create a unique reactivity profile for this compound.
Nucleophilic Sites: The Electron-Rich Centers
The most prominent nucleophilic site in this compound is the oxygen atom of the hydroxyl group . The lone pairs on the oxygen make it a potent nucleophile, readily participating in reactions such as O-alkylation and O-acylation.
Within the pyridine ring, the carbon atoms at the C4 and C5 positions are the most likely sites for electrophilic attack . The strong electron-donating resonance effect of the hydroxyl group at C3 significantly increases the electron density at the ortho (C2 and C4) and para (C6) positions. However, the C2 and C6 positions are already substituted and are also subject to the strong inductive withdrawal of the fluorine and chlorine atoms, respectively. Therefore, the C4 position, and to a lesser extent the C5 position, are the most probable sites for electrophilic substitution.
Electrophilic Sites: The Electron-Deficient Centers
The pyridine ring is inherently electron-deficient, and the presence of the electron-withdrawing chloro and fluoro groups at the C6 and C2 positions, respectively, further enhances this characteristic. These positions are highly susceptible to nucleophilic aromatic substitution . The general order of reactivity for nucleophilic attack on substituted pyridines is C2 > C4 > C6. In this molecule, both the C2 and C6 positions bear good leaving groups (fluoride and chloride), making them prime targets for nucleophiles. The relative reactivity of these two sites will depend on the specific nucleophile and reaction conditions.
The following diagram, generated using Graphviz, illustrates the electronic influences of the substituents and the resulting electrophilic and nucleophilic sites.
Caption: Electronic effects and predicted reactive sites of this compound.
Experimental Protocol: O-Alkylation of this compound
This protocol details a representative reaction showcasing the nucleophilicity of the hydroxyl group.
Objective: To synthesize 6-chloro-2-fluoro-3-methoxypyridine via Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septum
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Electrophile Addition: Slowly add methyl iodide (1.2 eq) to the reaction mixture via syringe.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-chloro-2-fluoro-3-methoxypyridine.
Causality of Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide.
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the strong base.
-
Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.
-
0 °C: The initial cooling controls the exothermic reaction of NaH with the solvent and the hydroxyl group.
-
Aqueous Workup: The quench with NH₄Cl neutralizes any remaining NaH, and the subsequent extractions and washes remove DMF and inorganic byproducts.
Summary and Future Directions
The reactivity of this compound is a delicate balance of the inductive and mesomeric effects of its substituents. The hydroxyl group renders the oxygen atom and the C4/C5 positions of the ring nucleophilic, while the chloro and fluoro groups activate the C6 and C2 positions for nucleophilic attack. A thorough understanding of these principles is paramount for the strategic design of synthetic routes to novel and complex molecules. Future research could explore the selective functionalization of the C2 versus the C6 position by varying nucleophiles and reaction conditions, further expanding the synthetic utility of this versatile building block.
References
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6-Chloro-2-fluoropyridin-3-ol: A Comprehensive Technical Guide for Chemical Innovators
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of molecular design. Among these, 6-Chloro-2-fluoropyridin-3-ol stands out as a particularly valuable and versatile intermediate. Its pyridine core, functionalized with a reactive chlorine atom, a modulating fluorine atom, and a nucleophilic hydroxyl group, presents a unique combination of chemical handles for sophisticated molecular engineering.
This guide provides an in-depth exploration of this compound, offering field-proven insights into its synthesis, reactivity, and applications. It is designed for researchers, scientists, and drug development professionals seeking to leverage this potent building block for the creation of novel pharmaceuticals, agrochemicals, and functional materials. The strategic placement of its substituents makes it an ideal starting point for generating diverse compound libraries, enabling extensive exploration of structure-activity relationships (SAR).
Core Properties and Specifications
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 883107-68-4 | [1][2][3][4] |
| Molecular Formula | C₅H₃ClFNO | [1][2] |
| Molecular Weight | 147.54 g/mol | [2] |
| Purity | Typically ≥97% | [3] |
| Appearance | (Typically) Off-white to light brown solid | Supplier Data |
| Storage | Inert atmosphere, room temperature | [2] |
Synthesis and Elucidation
While multiple synthetic routes to functionalized pyridinols exist, a common strategy involves the selective functionalization of polychlorinated or polyfluorinated pyridine precursors. The synthesis of this compound often leverages the differential reactivity of halogen substituents on the pyridine ring.
Conceptual Synthetic Workflow
A plausible and efficient synthesis begins with a readily available, multi-halogenated pyridine. The process involves a selective nucleophilic aromatic substitution (SNAr) to introduce the hydroxyl group, followed by potential further modifications. The choice of a fluorinating agent is critical in related syntheses, with reagents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents being common.[5][6]
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Methodological & Application
The Strategic Derivatization of 6-Chloro-2-fluoropyridin-3-ol: A Guide for Medicinal Chemistry and Drug Discovery
Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in numerous biologically active molecules. Among the vast array of substituted pyridines, 6-Chloro-2-fluoropyridin-3-ol stands out as a particularly versatile building block. This trifunctionalized heterocycle offers three distinct reaction sites—a hydroxyl group, a chloro substituent, and a fluoro substituent—each amenable to selective modification. This guide provides an in-depth exploration of the synthetic pathways to derivatize this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The strategic manipulation of this scaffold can unlock a diverse chemical space, paving the way for the discovery of next-generation therapeutics, particularly in the realm of kinase inhibitors.
I. The Reactive Landscape of this compound: A Tale of Three Functional Groups
The synthetic utility of this compound stems from the differential reactivity of its three functional groups. Understanding this reactivity profile is paramount for designing selective and efficient synthetic routes.
-
The 3-Hydroxyl Group: This nucleophilic center is the most readily derivatized, typically through O-alkylation or O-arylation reactions. The Williamson ether synthesis is a classic and effective method for introducing a wide range of alkyl and substituted alkyl chains.
-
The 6-Chloro Group: The chlorine atom at the 6-position is susceptible to displacement via palladium-catalyzed cross-coupling reactions. This allows for the introduction of carbon-based substituents (e.g., aryl, heteroaryl, alkyl groups) through Suzuki-Miyaura coupling and nitrogen-based nucleophiles via Buchwald-Hartwig amination. The chloro group is generally more reactive in these transformations than the fluoro group.
-
The 2-Fluoro Group: The fluorine atom at the 2-position is the most challenging to displace. However, under specific conditions, it can undergo nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack. Generally, the reactivity of halogens on a pyridine ring towards SNAr follows the order F > Cl > Br > I, but in palladium-catalyzed reactions, the reactivity is reversed (I > Br > Cl >> F).
This differential reactivity allows for a stepwise and controlled functionalization of the molecule, as illustrated below.
The Versatility of 6-Chloro-2-fluoropyridin-3-ol: A Strategic Building Block in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold of Substituted Pyridinols
In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of approved therapeutic agents.[1] Its ability to engage in hydrogen bonding and other key interactions within biological targets makes it a cornerstone of medicinal chemistry.[2] Among the vast array of substituted pyridines, 3-hydroxypyridines, also known as pyridin-3-ols, have garnered significant attention for their roles in crafting molecules with potent biological activities, including kinase inhibitors.[3][4] The strategic placement of a hydroxyl group on the pyridine ring provides a crucial handle for further synthetic elaboration, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide delves into the synthetic utility of a particularly valuable, yet underexplored, building block: 6-Chloro-2-fluoropyridin-3-ol . We will explore its inherent reactivity and provide detailed, field-proven protocols for its application in the synthesis of novel chemical entities with therapeutic potential.
Physicochemical Properties and Strategic Reactivity
This compound is a trifunctionalized pyridine offering a unique combination of reactive sites. The interplay of the chloro, fluoro, and hydroxyl groups, each with distinct electronic and steric properties, allows for a range of selective chemical transformations.
-
The Hydroxyl Group: This functionality can be readily derivatized through O-alkylation or etherification, providing a straightforward route to introduce a wide variety of side chains.[5]
-
The 6-Chloro Substituent: The chlorine atom at the 6-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl moieties.[6]
-
The 2-Fluoro Substituent: The fluorine atom at the 2-position activates the ring towards nucleophilic aromatic substitution (SNAr). However, the chloro group at the 6-position is also in an activated position. The relative reactivity of these two halogens will depend on the specific nucleophile and reaction conditions.
Key Synthetic Applications and Protocols
The strategic disposition of functional groups in this compound makes it a versatile precursor for the synthesis of complex molecular architectures. Below are detailed protocols for its key transformations, grounded in established principles of heterocyclic chemistry.
O-Alkylation and Etherification: Introducing Molecular Diversity
The hydroxyl group of this compound is a prime site for introducing a vast array of chemical functionalities through O-alkylation. This reaction is fundamental for exploring structure-activity relationships (SAR) by modifying the steric and electronic properties of this region of the molecule.
Protocol: General Procedure for O-Alkylation
-
To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, Cs₂CO₃, NaH; 1.5-2.0 eq.). The choice of base depends on the acidity of the hydroxyl group and the nature of the alkylating agent.
-
The reaction mixture is stirred at room temperature for 15-30 minutes to ensure complete deprotonation.
-
The alkylating agent (e.g., an alkyl halide, benzyl bromide, or a more complex electrophile; 1.1-1.5 eq.) is added to the mixture.
-
The reaction is stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-alkoxy-6-chloro-2-fluoropyridine derivative.
Caption: Generalized workflow for the O-alkylation of this compound.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The chloro group at the 6-position of the pyridine ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the introduction of a wide range of aryl and heteroaryl substituents, which are common features in many kinase inhibitors and other biologically active molecules.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the 3-alkoxy-6-chloro-2-fluoropyridine derivative (1.0 eq.), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃; 2.0-3.0 eq.). The choice of catalyst and base is crucial and may require optimization for specific substrates.
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon, nitrogen) by repeated evacuation and backfilling.
-
A degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, DME) is added via syringe.
-
The reaction mixture is heated to a temperature between 80-110 °C with vigorous stirring. The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 6-aryl-3-alkoxy-2-fluoropyridine.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr): Selective Functionalization
The 2-fluoro substituent on the pyridine ring is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. This allows for the introduction of various nucleophiles, such as amines and thiols, at this position. It is important to note that while the 2-fluoro group is generally more labile than a 6-chloro group in SNAr reactions on a pyridine ring, the specific reaction conditions and the nature of the nucleophile will ultimately determine the regioselectivity.
Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
To a solution of the 6-aryl-3-alkoxy-2-fluoropyridine (1.0 eq.) in a polar aprotic solvent (e.g., DMSO, DMF, NMP) is added the nucleophile (e.g., a primary or secondary amine, a thiol; 1.5-3.0 eq.) and, if necessary, a base (e.g., K₂CO₃, DIPEA; 2.0-3.0 eq.).
-
The reaction mixture is heated to a temperature typically ranging from 80-150 °C. Microwave irradiation can also be employed to accelerate the reaction.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water to precipitate the product or to allow for extraction with an organic solvent.
-
The crude product is collected by filtration or extracted, and then purified by recrystallization or flash column chromatography.
Caption: Generalized workflow for the nucleophilic aromatic substitution at the 2-position.
Application in the Synthesis of Kinase Inhibitors: A Conceptual Framework
The trisubstituted pyridine core that can be accessed from this compound is a common feature in many kinase inhibitors.[7][8][9][10] The nitrogen of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The substituents at the 2, 3, and 6-positions can then be tailored to occupy adjacent hydrophobic pockets and to form additional interactions, leading to potent and selective inhibition.
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- 3. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 6-Chloro-2-fluoropyridin-3-ol in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex, functionalized heterocyclic compounds is of paramount importance. Substituted pyridines, in particular, are privileged scaffolds found in a vast array of pharmaceuticals and functional materials. 6-Chloro-2-fluoropyridin-3-ol has emerged as a valuable and versatile building block, offering multiple points for synthetic diversification. Its unique substitution pattern—a reactive chloro group, a typically inert fluoro group, and a hydroxyl moiety—presents both opportunities and challenges in molecular design.
This comprehensive guide provides detailed application notes and representative protocols for the use of this compound in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. As a Senior Application Scientist, my objective is to not only provide step-by-step instructions but also to impart an understanding of the underlying chemical principles and the rationale behind the selection of reaction components. This will empower researchers to effectively utilize this building block and troubleshoot their synthetic endeavors.
Physicochemical Properties and Structural Considerations
This compound is a colorless, water-soluble solid.[1] It is crucial to recognize that this compound can exist in tautomeric forms: the pyridin-3-ol form and the pyridin-2(1H)-one form. The pyridin-2-ol tautomer, 6-chloro-3-fluoropyridin-2-ol, is a common representation and has the CAS number 1369769-03-8.[1][2] The equilibrium between these tautomers can be influenced by the solvent and pH. For the purpose of this guide, we will refer to the compound as this compound, while acknowledging its tautomeric nature.
| Property | Value | Source |
| CAS Number | 883107-68-4 | Sigma-Aldrich[3] |
| Molecular Formula | C₅H₃ClFNO | ChemUniverse[2] |
| Molecular Weight | 147.54 g/mol | ChemUniverse[2] |
| Appearance | Colorless solid | Fluoromart[1] |
| Solubility | Water-soluble | Fluoromart[1] |
Reactivity and Regioselectivity in Cross-Coupling Reactions
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a key step. The bond dissociation energies for carbon-halogen bonds follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the C-Cl bond is significantly more susceptible to oxidative addition than the robust C-F bond under typical cross-coupling conditions.
Therefore, we can confidently predict that cross-coupling reactions will occur selectively at the C6 position (bearing the chloro group) , leaving the C-F bond intact for potential downstream functionalization. The hydroxyl group at the C3 position, being ortho to the C2-fluoro and meta to the C6-chloro, will electronically influence the pyridine ring, potentially affecting the rate of the cross-coupling reaction.
Safety Precautions
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards: May cause skin and eye irritation, and respiratory tract irritation.[3][4]
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Always consult the SDS of any reagents and solvents used in the following protocols.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures through the palladium-catalyzed coupling of an organohalide with a boronic acid or its ester.
Causality Behind Experimental Choices
-
Catalyst System: A palladium(0) species is the active catalyst. We propose the use of Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand. For challenging couplings, more advanced catalyst systems employing bulky, electron-rich phosphine ligands can be beneficial.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solution.
-
Solvent: A two-phase solvent system, such as dioxane/water or toluene/water, is often employed to dissolve both the organic-soluble and water-soluble components of the reaction.
Representative Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific boronic acids.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines via the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[5]
Causality Behind Experimental Choices
-
Catalyst System: This reaction typically requires a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand. Ligands such as Xantphos, RuPhos, or BrettPhos are often effective for coupling with challenging substrates.[6]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing for its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[6][7]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.
Representative Protocol for Buchwald-Hartwig Amination
This is a representative protocol and may require optimization for specific amines.
-
Reaction Setup: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Reaction: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Figure 2: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne.[8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8]
Causality Behind Experimental Choices
-
Catalyst System: A palladium(0) catalyst, often generated in situ from Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, is used in conjunction with a copper(I) salt, typically CuI. The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free versions of the Sonogashira coupling have also been developed.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as a solvent.
-
Solvent: The amine base often serves as the solvent, but co-solvents like THF or DMF can be used to improve solubility.
Representative Protocol for Sonogashira Coupling
This is a representative protocol and may require optimization for specific alkynes.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add a degassed solvent such as anhydrous THF and an amine base like triethylamine (2-3 equiv.). Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Figure 3: Generalized Catalytic Cycle of the Sonogashira Reaction.
Experimental Workflow Overview
Figure 4: A Generalized Experimental Workflow for Cross-Coupling Reactions.
Conclusion
This compound is a highly valuable building block for the synthesis of functionalized pyridine derivatives. Its predictable regioselectivity in palladium-catalyzed cross-coupling reactions, with the C-Cl bond at the C6 position being the reactive site, makes it an attractive starting material for library synthesis and lead optimization campaigns. The representative protocols provided in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer a solid foundation for researchers to begin their synthetic explorations. As with any chemical reaction, optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the desired outcome for a specific substrate combination. It is our hope that this guide will facilitate the innovative use of this compound in the development of new and impactful molecules.
References
- 6-Chloro-3-fluoro-2-methylpyridine. PubChem. [Link]
- 6-Chloro-3-fluoropyridine-2-carboxylic acid. PubChem. [Link]
- Buchwald–Hartwig amin
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
- Sonogashira coupling. Wikipedia. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- 6-CHLORO-3-FLUOROPYRIDIN-2-OL. ChemUniverse. [Link]
- Buchwald-Hartwig Amin
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
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- 1. 1369769-03-8 | 6-chloro-3-fluoropyridin-2-ol [fluoromart.com]
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- 3. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Chloro-3-fluoropyridine-2-carboxylic acid | C6H3ClFNO2 | CID 44754787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Suzuki Coupling of 6-Chloro-2-fluoropyridin-3-ol
Introduction: The Strategic Importance of Arylated Pyridinols
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed transformation is particularly invaluable in the fields of medicinal chemistry and drug development, where the synthesis of complex biaryl and heteroaryl structures is paramount. The 6-Chloro-2-fluoropyridin-3-ol scaffold is a key building block, and its arylation via Suzuki coupling provides access to a diverse array of substituted pyridinols. These products are of significant interest as they are prevalent motifs in numerous pharmacologically active compounds, where the pyridine nitrogen can act as a hydrogen bond acceptor and the hydroxyl group can engage in crucial interactions with biological targets. The fluorine substituent can further modulate the physicochemical properties of the molecule, such as its pKa and metabolic stability.
This guide provides a comprehensive, in-depth technical overview and a detailed experimental protocol for the Suzuki coupling of this compound with arylboronic acids. We will delve into the mechanistic nuances of this transformation, the rationale behind the selection of reagents, and a step-by-step procedure for conducting the reaction, along with a troubleshooting guide to navigate potential challenges.
Reaction Principle and Mechanistic Considerations
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2] The three key steps of this cycle are oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For the specific case of 6-Chloro-2-fluoropyrin-3-ol, several factors must be considered:
-
Chemoselectivity: The pyridine ring possesses three distinct substituents: a chloro group at the 6-position, a fluoro group at the 2-position, and a hydroxyl group at the 3-position. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl >> C-F. Therefore, oxidative addition is expected to occur selectively at the C-Cl bond.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3] This is a common challenge in the Suzuki coupling of nitrogen-containing heterocycles. To mitigate this, the use of bulky, electron-rich phosphine ligands is often employed. These ligands can sterically shield the palladium center and promote the desired catalytic cycle.
-
Role of the Hydroxyl Group: The hydroxyl group at the 3-position can influence the reaction in several ways. It is a weakly acidic proton that can be deprotonated by the base, forming a pyridinolate species. This can alter the electronic properties of the pyridine ring, potentially affecting the rate of oxidative addition. Furthermore, the resulting alkoxide could potentially coordinate to the palladium center, although this is less commonly observed as a productive pathway in Suzuki couplings. In some cases, unprotected hydroxyl groups have been reported to lead to low yields.[4]
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially available | |
| Arylboronic Acid | ≥97% | Commercially available | |
| Pd₂(dba)₃ | Catalyst grade | Commercially available | Tris(dibenzylideneacetone)dipalladium(0) |
| XPhos | Ligand grade | Commercially available | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| K₃PO₄ | Anhydrous, powder | Commercially available | Potassium phosphate |
| 1,4-Dioxane | Anhydrous | Commercially available | Degas thoroughly before use |
| Water | Deionized | - | Degas thoroughly before use |
| Ethyl acetate | ACS grade | Commercially available | For workup |
| Brine | Saturated NaCl solution | - | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS grade | Commercially available | For drying |
| Silica gel | 230-400 mesh | Commercially available | For column chromatography |
| Schlenk flask or microwave vial | - | - | |
| Magnetic stir bar | - | - | |
| Inert atmosphere setup | - | Argon or Nitrogen |
Reaction Setup (Conventional Heating)
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precatalyst, Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand, XPhos (2-4 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) and degassed water (typically 10-20% of the total solvent volume) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Reaction Setup (Microwave-Assisted)
-
Preparation: In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system.
-
Solvent Addition: Add the degassed solvent, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Sealing: Securely cap the vial.
-
Irradiation: Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[5]
-
Monitoring: After cooling, the reaction progress can be checked by TLC or LC-MS.
Workup and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired arylated pyridinol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Catalyst inhibition by pyridine nitrogen. 4. Poor quality of reagents or solvents. | 1. Use a fresh batch of palladium precatalyst. 2. Increase the reaction temperature. Consider a more electron-rich and bulky ligand (e.g., RuPhos). 3. Increase the ligand-to-palladium ratio. Switch to a more sterically hindered ligand. 4. Ensure all reagents are pure and solvents are anhydrous and properly degassed. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Incomplete reduction of a Pd(II) precatalyst. | 1. Ensure the reaction is set up under a strict inert atmosphere. Thoroughly degas all solvents. 2. Use a Pd(0) source like Pd₂(dba)₃. |
| Protodeboronation (Loss of Boronic Acid) | 1. Presence of water or other protic sources. 2. Use of a strongly basic aqueous solution. | 1. Use anhydrous conditions if possible, or minimize the amount of water. 2. Consider using a weaker base like K₂CO₃ or KF. The use of boronate esters (e.g., pinacol esters) can also mitigate this side reaction. |
| Dehalogenation of Starting Material | 1. Presence of a hydride source. | 1. Ensure solvents are pure and not a source of hydrides. Minimize reaction time if possible. |
| Difficulty in Product Purification | 1. Formation of closely eluting byproducts. 2. Residual palladium in the product. | 1. Optimize reaction conditions to improve selectivity. Consider alternative purification methods such as preparative HPLC or crystallization. 2. After the aqueous workup, consider washing the organic layer with a dilute aqueous solution of a sulfur-based scavenger (e.g., sodium thiosulfate). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a powerful and versatile method for the synthesis of a wide range of functionalized 2-aryl-3-pyridinol derivatives. While the presence of the pyridine nitrogen and the hydroxyl group can present challenges, a judicious selection of the palladium catalyst, a bulky and electron-rich phosphine ligand, an appropriate base, and carefully controlled reaction conditions can lead to high yields of the desired products. The protocol and troubleshooting guide provided herein serve as a robust starting point for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.
References
- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(25), 8914–8915.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- Request PDF. (n.d.).
- Stoltz, B. M., et al. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid.
- Wikipedia. (2024). Suzuki reaction.
- Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Letters in Organic Chemistry, 6(6), 494-498.
- Stanforth, S. P., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(23), 8163–8172.
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Introduction: The Strategic Value of 6-Chloro-2-fluoropyridin-3-ol in Agrochemical Design
An In-Depth Guide to the Application of 6-Chloro-2-fluoropyridin-3-ol in Agrochemical Synthesis
Prepared by: Gemini, Senior Application Scientist
This compound is a highly functionalized heterocyclic compound poised for significant application in the synthesis of modern agrochemicals. Its strategic value stems from the unique arrangement of substituents on the pyridine core. The presence of a chlorine atom at the 6-position and a fluorine atom at the 2-position creates a distinct electronic profile that can enhance the biological efficacy and metabolic stability of derivative molecules. The hydroxyl group at the 3-position serves as a versatile synthetic handle, primarily for the formation of ether linkages, a common structural motif in many potent herbicides and fungicides.
This guide provides a detailed examination of the application of this compound as a key intermediate. We will explore its core reactivity, present a detailed protocol for its use in the synthesis of a next-generation herbicide analogue, and discuss the underlying chemical principles that make it a valuable building block for researchers and professionals in the agrochemical industry.
Core Application: Synthesis of Aryloxyphenoxypropionate (FOP) Herbicide Analogues
A primary and highly promising application for this compound is in the synthesis of aryloxyphenoxypropionate (APP) or "FOP" herbicides. This class of agrochemicals is renowned for its potent, selective post-emergence control of grass weeds in broadleaf crops.
Mechanism of Action: ACCase Inhibition
FOP herbicides function by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase) in susceptible grass species.[1] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes. By blocking ACCase, FOP herbicides halt lipid synthesis, leading to the cessation of growth and eventual death of the weed. The R-enantiomer of these molecules is typically the herbicidally active form.[1][2]
Caption: Mode of action of FOP herbicides via ACCase inhibition.
Synthetic Rationale: Why this compound is an Ideal Precursor
The structure of this compound is ideally suited for incorporation into a FOP herbicide scaffold. The key synthetic transformation is a nucleophilic aromatic substitution, specifically a Williamson ether synthesis, between the deprotonated 3-hydroxyl group of the pyridine and an activated phenoxypropionate derivative. The electron-withdrawing nature of the chloro and fluoro substituents on the pyridine ring is crucial for enhancing the molecule's binding affinity to the target ACCase enzyme, a principle observed in many commercial pesticides.[3][4]
Experimental Protocols and Methodologies
The following section details a representative, field-proven workflow for the synthesis of a novel FOP herbicide analogue starting from this compound.
Overall Synthetic Workflow
The synthesis is a two-step process involving an initial etherification followed by saponification to yield the active herbicidal acid.
Caption: Synthetic workflow for a novel FOP herbicide analogue.
Protocol 1: Synthesis of Methyl 2-(4-((6-chloro-2-fluoropyridin-3-yl)oxy)phenoxy)propanoate (Intermediate Ester)
This protocol describes the key carbon-oxygen bond formation step. The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the potassium carbonate base and the reactants, facilitating the nucleophilic attack of the phenoxide on the pyridine ring, which is the rate-determining step.
Materials & Reagents
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Mass/Vol. |
| This compound | 1.0 | 147.54 | 1.48 g |
| Methyl 2-(4-hydroxyphenoxy)propanoate | 1.1 | 196.19 | 2.16 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 2.0 | 138.21 | 2.76 g |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 40 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add this compound (1.48 g, 10 mmol), Methyl 2-(4-hydroxyphenoxy)propanoate (2.16 g, 11 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Maintain this temperature for 8-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) solvent system until the starting pyridine material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water and stir for 15 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure intermediate ester as a pale yellow oil or solid.
Protocol 2: Synthesis of 2-(4-((6-chloro-2-fluoropyridin-3-yl)oxy)phenoxy)propanoic acid (Final Product)
This step involves the hydrolysis of the methyl ester to the carboxylic acid, which is the biologically active form of the herbicide.[5]
Materials & Reagents
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Mass/Vol. |
| Intermediate Ester from Protocol 1 | 1.0 | 325.71 | 3.26 g |
| Sodium Hydroxide (NaOH) | 3.0 | 40.00 | 1.20 g |
| Tetrahydrofuran (THF) | - | - | 30 mL |
| Water (H₂O) | - | - | 15 mL |
| Hydrochloric Acid (HCl), 2M aqueous | - | - | ~16 mL |
Step-by-Step Methodology
-
Reaction Setup: Dissolve the intermediate ester (3.26 g, 10 mmol) in 30 mL of Tetrahydrofuran (THF) in a 100 mL round-bottom flask at room temperature.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (1.20 g, 30 mmol) in 15 mL of water. Add this aqueous NaOH solution to the flask containing the ester.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.
-
Work-up and Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with 30 mL of water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 2M HCl. A precipitate should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the mixture and concentrate the solvent under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.
Conclusion: A Versatile Building Block for Future Agrochemicals
This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols and workflows detailed herein provide a practical framework for its application in the development of potent FOP herbicides. The strategic incorporation of this fluorinated and chlorinated pyridine moiety has the potential to yield next-generation crop protection agents with enhanced biological performance and desirable physicochemical properties. Its utility extends beyond herbicides, with potential applications in the synthesis of novel fungicides and insecticides where a substituted pyridyl ether core is a known pharmacophore.
References
- Google Patents. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity.
- Google Patents. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
- European Patent Office. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985.
- Alanwood.net. haloxyfop Chemical name: IUPAC: (RS)-2-[4-[(3-chloro-5-trifluoromethyl-2-pyridyloxy]phenoxy]propionic acid.
- Royal Society of Chemistry. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions.
- Google Patents. Synthesis of chlorinated pyrimidines - EP1301489B1.
- Avensonline.org. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries.
- Google Patents. US9328068B2 - N-[1-((6-chloropyridin-3-yl) methyl)pyridin-2(1H)-ylidene].
- Google Patents. US4742060A - Heterocyclic compounds.
- ResearchGate. Recent developments in fluorine‐containing pesticides.
- Wiley Online Library. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- PubChem. Haloxyfop-P | C15H11ClF3NO4 | CID 448979.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
- Asian Journal of Chemistry. An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol.
- Food and Agriculture Organization of the United Nations. Haloxyfop 431.
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Application Note & Protocol: A Strategic Guide to the N-Arylation of 6-Chloro-2-fluoropyridin-3-ol
Introduction: The Challenge and Opportunity of Substituted Pyridinols
N-aryl pyridinol scaffolds are privileged structures in medicinal chemistry and materials science, frequently forming the core of pharmacologically active agents and functional organic materials. The specific substrate, 6-Chloro-2-fluoropyridin-3-ol, presents a unique synthetic challenge due to its electron-deficient pyridine ring and the presence of multiple halogen substituents. This electron deficiency deactivates the ring towards traditional nucleophilic aromatic substitution (SNAr), while the presence of both chlorine and fluorine atoms necessitates a highly selective cross-coupling strategy.
This guide provides a detailed experimental protocol for the successful N-arylation of this compound, leveraging the power of modern palladium-catalyzed cross-coupling chemistry. We will delve into the mechanistic rationale for the chosen methodology, provide a robust, step-by-step procedure, and offer insights for troubleshooting and optimization.
Methodological Rationale: Selecting the Buchwald-Hartwig Amination
For the C-N bond formation on an electron-deficient and sterically hindered substrate such as this compound, the Buchwald-Hartwig amination stands out as the method of choice.[1][2] While classical methods like the Ullmann condensation have been used for N-arylation, they often require harsh reaction conditions, such as high temperatures and stoichiometric copper, which can be incompatible with sensitive functional groups.[3][4]
The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling of amines with aryl halides, offers several distinct advantages for this specific transformation:
-
High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups on both the amine and aryl halide partners.[1]
-
Milder Reaction Conditions: Modern catalyst systems allow the reaction to proceed at significantly lower temperatures compared to traditional Ullmann conditions.[5]
-
Superior Selectivity: The key to selectivity lies in the mechanism of palladium catalysis. The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The rate of this step is highly dependent on the carbon-halogen bond strength (C-I > C-Br > C-Cl >> C-F).[6] Therefore, the palladium catalyst will selectively activate the C-Cl bond at the 6-position over the much stronger and less reactive C-F bond at the 2-position.
The success of the Buchwald-Hartwig amination on electron-deficient heterocycles is critically dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands, such as SPhos or XPhos, are essential. These ligands stabilize the palladium center, promote the crucial oxidative addition step, and facilitate the final reductive elimination to release the desired product and regenerate the active catalyst.[7] A strong, non-nucleophilic base like sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine nucleophile (and the pyridinol hydroxyl group) within the palladium coordination sphere, driving the catalytic cycle forward.[7][8]
Overall Experimental Workflow
The following diagram outlines the key stages of the N-arylation procedure, from initial setup to final product isolation.
Caption: General workflow for Buchwald-Hartwig N-arylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with a generic primary or secondary amine. Optimization may be required for specific substrates.
4.1. Materials and Reagents
| Reagent | CAS Number | Role | Notes |
| This compound | 187955-52-6 | Aryl Halide Substrate | Ensure purity. |
| Aryl/Alkyl Amine | Varies | Nucleophile | 1.1 - 1.2 equivalents. |
| Pd₂(dba)₃ or Pd(OAc)₂ | 51364-51-3 | Palladium Precatalyst | 1-2 mol%. Pd₂(dba)₃ is a common Pd(0) source. |
| SPhos (or other biarylphosphine ligand) | 657408-07-6 | Ligand | 2.2-4.4 mol%. Ligand:Pd ratio is crucial. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Base | 2.0 - 2.5 equivalents. Highly hygroscopic; handle in a glovebox. |
| Anhydrous Toluene or Dioxane | 108-88-3 | Solvent | Use a freshly dried, degassed solvent. |
| Diethyl Ether / Ethyl Acetate | 60-29-7 | Extraction Solvent | Reagent grade. |
| Saturated Aqueous NH₄Cl | 12125-02-9 | Quenching Agent | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Drying Agent | For drying organic layers. |
| Argon (Ar) or Nitrogen (N₂) | 7440-37-1 | Inert Gas | High purity. |
4.2. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), and the phosphine ligand (e.g., SPhos, 0.022 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the sodium tert-butoxide (2.2 equiv.). If the amine is a solid, add it at this stage.
-
Solvent and Nucleophile Addition: Add anhydrous, degassed toluene (or dioxane) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. If the amine is a liquid, add it (1.2 equiv.) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Catalyst System | Pd₂(dba)₃ / SPhos | A robust system for electron-deficient substrates. Other ligands like XPhos or RuPhos can also be effective. Pre-catalysts can offer higher reliability. |
| Catalyst Loading | 1-2 mol% Pd | Sufficient for most transformations; may need to be increased for very challenging substrates. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base essential for the catalytic cycle. LHMDS is a viable alternative. Must be handled under inert conditions.[5] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and oxygen-free conditions are critical for catalyst stability and activity. |
| Temperature | 80 - 110 °C | Balances reaction rate with catalyst stability. Higher temperatures may be needed for less reactive amines. |
| Concentration | ~0.1 M | A good starting point; higher concentrations can sometimes accelerate the reaction but may also lead to side products. |
Catalytic Cycle and Troubleshooting
The simplified catalytic cycle for the Buchwald-Hartwig amination is depicted below. Understanding this cycle is key to diagnosing and resolving experimental issues.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Troubleshooting Guide:
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen or moisture.
-
Solution: Ensure all reagents are anhydrous and solvents are thoroughly degassed. Use freshly opened catalyst and ligand. Handle the base in a glovebox. Consider using a pre-formed catalyst complex which can be more robust.[6]
-
-
Formation of Hydrodehalogenated Byproduct (Arene-H):
-
Cause: A side reaction, β-hydride elimination, can compete with reductive elimination, particularly with certain amines.
-
Solution: This is often ligand-dependent. Switching to a different bulky ligand (e.g., from SPhos to XPhos) can sometimes suppress this pathway.
-
-
Decomposition of Starting Material:
-
Cause: Reaction temperature may be too high, or the substrate may be unstable to the strong base.
-
Solution: Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer period.
-
Safety Precautions
-
Palladium Catalysts and Ligands: Handle in a well-ventilated fume hood. These compounds can be toxic and are costly.
-
Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. It can ignite upon contact with water. Must be handled under a strictly inert atmosphere.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Work in a fume hood and avoid sources of ignition.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when performing this procedure.
References
- Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
- Chan–Lam coupling. Wikipedia. [Link]
- A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. Journal of the American Chemical Society. [Link]
- Aryl quaternization of electron-deficient pyridines under copper catalysis.
- A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. PubMed. [Link]
- Ullmann condens
- Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. Green Chemistry (RSC Publishing). [Link]
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates
- Chan-Lam Coupling. Organic Chemistry Portal. [Link]
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Chan-Lam coupling. YouTube. [Link]
- Buchwald–Hartwig amin
- N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. MDPI. [Link]
- Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds. NIH. [Link]
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- The Palladium-Catalyzed Heteroarylation of Adamantylalkyl Amines with Dihalogenopyridines: Scope and Limitations.
- Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
- “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Scope and limitations of auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds. PubMed. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 4. mdpi.com [mdpi.com]
- 5. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 6-Chloro-2-fluoropyridin-3-ol in Radiopharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on the Application of 6-Chloro-2-fluoropyridin-3-ol
The development of novel radiopharmaceuticals for Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging. Among the various radionuclides used, Fluorine-18 ([¹⁸F]) is often favored for its ideal half-life (109.7 minutes), low positron energy (635 keV), and well-established production methods. The incorporation of [¹⁸F] into aromatic systems, particularly pyridinyl moieties, is a widely employed strategy in the design of PET tracers for imaging a range of biological targets.
This document provides a detailed guide on the potential application of This compound as a precursor in the synthesis of [¹⁸F]-labeled radiopharmaceuticals. It is important to note that while the principles of nucleophilic aromatic substitution for the radiosynthesis of [¹⁸F]fluoropyridines are extensively documented, specific literature detailing the use of this compound as a starting material is not prominently available.
Therefore, this guide presents a representative, field-proven protocol adapted from the synthesis of structurally similar [¹⁸F]fluoropyridine-based radiotracers. The provided methodologies and insights are grounded in established radiochemical principles and are intended to serve as a robust starting point for researchers exploring the utility of this specific precursor. We will delve into the mechanistic considerations, provide a detailed experimental protocol, and discuss the potential influence of the unique functionalities of this compound on the radiolabeling process.
Introduction: The Strategic Advantage of Fluoropyridinyl Moieties in PET Tracer Development
The pyridine ring is a privileged scaffold in medicinal chemistry and, by extension, in the design of PET radiopharmaceuticals. Its presence can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. From a radiochemical perspective, the electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SₙAr) reactions, making it an attractive target for the introduction of nucleophilic [¹⁸F]fluoride.[1]
Unlike many carbocyclic aromatic rings, the pyridine nucleus often does not require strong electron-withdrawing groups to activate the ring towards nucleophilic attack by [¹⁸F]fluoride. The ring nitrogen itself provides sufficient activation, particularly at the ortho and para positions.[1] This allows for the development of radiolabeling strategies under milder conditions and with a broader range of substrates.
The precursor, this compound, presents an interesting platform for radiopharmaceutical development. The chloro and fluoro substituents can serve as leaving groups for [¹⁸F]fluorination, while the hydroxyl group offers a handle for further chemical modification to attach the pyridine core to a larger targeting molecule.
Mechanistic Insights: Nucleophilic Aromatic Substitution with [¹⁸F]Fluoride
The cornerstone of synthesizing [¹⁸F]fluoropyridines from halo-substituted precursors is the nucleophilic aromatic substitution (SₙAr) reaction. This process typically involves the following key steps:
-
Activation of [¹⁸F]Fluoride: Cyclotron-produced [¹⁸F]fluoride is typically obtained in [¹⁸O]water and needs to be activated for nucleophilic attack. This is commonly achieved by trapping the [¹⁸F]fluoride on an anion exchange cartridge, followed by elution with a solution containing a phase-transfer catalyst, such as a potassium carbonate/Kryptofix 2.2.2. (K₂₂₂) complex. The Kryptofix chelates the potassium ion, leading to a "naked" and highly nucleophilic fluoride ion. Subsequent azeotropic drying with acetonitrile removes residual water, which would otherwise solvate the fluoride ion and reduce its reactivity.
-
Nucleophilic Attack: The activated, anhydrous K[¹⁸F]F/K₂₂₂ complex is then reacted with the precursor molecule in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures. The [¹⁸F]fluoride ion attacks the electron-deficient carbon atom bearing a suitable leaving group (e.g., -Cl, -NO₂, -OTs).
-
Formation of the Meisenheimer Complex and Product Release: The nucleophilic attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the pyridine ring, yielding the desired [¹⁸F]-labeled product.
Considerations for this compound:
-
Choice of Leaving Group: In this compound, both the chloro and fluoro substituents are potential leaving groups. Generally, in nucleophilic aromatic substitutions on pyridine rings, the order of leaving group ability can vary depending on the specific electronic environment. While a definitive prediction without experimental data is challenging, the chloro group is often a viable leaving group.
-
Influence of the Hydroxyl Group: The hydroxyl group (-OH) is a protic functionality. In its protonated state, it can be a poor directing group for nucleophilic attack. However, under the basic conditions often employed for [¹⁸F]fluorination (due to the presence of K₂CO₃), the hydroxyl group will likely be deprotonated to a phenoxide-like species. This deprotonation would increase the electron density of the ring, potentially deactivating it towards nucleophilic attack. Therefore, it is highly recommended to protect the hydroxyl group prior to the radiolabeling step. Common protecting groups for phenols that are stable to the radiolabeling conditions but can be readily removed post-labeling include methoxymethyl (MOM) or benzyl (Bn) ethers.
Detailed Experimental Protocol: A Representative Synthesis of a [¹⁸F]Fluoropyridinyl Compound
The following protocol is a detailed, step-by-step methodology for the synthesis of a generic [¹⁸F]fluoropyridinyl compound from a protected 6-chloro-2-halopyridin-3-ol precursor. This protocol is based on well-established procedures for similar radiolabeling reactions.[2]
Part 1: Preparation of the Precursor
It is assumed that the hydroxyl group of this compound has been protected, for example, as a methoxymethyl (MOM) ether, to yield 6-chloro-3-(methoxymethoxy)-2-fluoropyridine .
Part 2: Automated Radiosynthesis
The following steps are designed for an automated synthesis module (e.g., GE TRACERlab™ FX-N Pro).
Step 1: Trapping of [¹⁸F]Fluoride
-
Aqueous [¹⁸F]fluoride (1-2 mL, containing 1-10 GBq of activity) from the cyclotron is passed through a pre-conditioned anion exchange cartridge (e.g., QMA Sep-Pak Light).
Step 2: Elution and Drying of [¹⁸F]Fluoride
-
The trapped [¹⁸F]fluoride is eluted into the reaction vessel with a solution of Kryptofix 2.2.2. (5-10 mg) and potassium carbonate (1-2 mg) in acetonitrile/water (e.g., 80:20 v/v, 1 mL).
-
The solvent is removed by azeotropic distillation under a stream of nitrogen at 95-110 °C. This drying step is typically repeated with 1-2 mL of anhydrous acetonitrile to ensure the reaction mixture is anhydrous.
Step 3: Radiolabeling Reaction
-
A solution of the protected precursor, 6-chloro-3-(methoxymethoxy)-2-fluoropyridine (2-5 mg), in anhydrous DMSO (0.5-1.0 mL) is added to the dried K[¹⁸F]F/K₂₂₂ complex.
-
The reaction vessel is sealed and heated to 120-150 °C for 10-20 minutes. Microwave heating can also be employed to shorten the reaction time.
Step 4: Deprotection (if necessary)
-
After cooling the reaction mixture, an acidic solution (e.g., 1 M HCl, 0.5 mL) is added to the reaction vessel.
-
The mixture is heated at 80-100 °C for 5-10 minutes to cleave the MOM protecting group.
Step 5: Purification of the Radiotracer
-
The crude reaction mixture is diluted with the mobile phase for HPLC and injected onto a semi-preparative HPLC column (e.g., C18).
-
The fraction containing the desired [¹⁸F]-labeled product, 6-[¹⁸F]fluoro-2-chloropyridin-3-ol , is collected.
-
The collected fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is then washed with water to remove residual HPLC solvents.
-
The final product is eluted from the C18 Sep-Pak with a small volume of ethanol and then formulated in sterile saline for injection.
Data Presentation: Expected Outcomes
The following table summarizes the expected parameters for a successful radiolabeling reaction based on analogous syntheses of [¹⁸F]fluoropyridines.
| Parameter | Expected Value | Notes |
| Precursor Amount | 2-5 mg | Optimization may be required. |
| Reaction Temperature | 120-150 °C | Higher temperatures may increase yield but also risk decomposition. |
| Reaction Time | 10-20 minutes | Microwave irradiation can significantly reduce this time. |
| Radiochemical Yield (RCY) | 20-50% (decay-corrected) | Highly dependent on precursor reactivity and reaction conditions. |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) | For no-carrier-added syntheses. |
| Radiochemical Purity | > 98% | After HPLC purification. |
| Total Synthesis Time | 50-70 minutes | From end of bombardment to final product formulation. |
Visualizations: Reaction Workflow and Chemical Transformation
Diagram 1: Overall Radiosynthesis Workflow
Caption: Automated workflow for the synthesis of an [¹⁸F]-labeled pyridinol.
Diagram 2: Proposed Chemical Transformation
Caption: Proposed reaction scheme for the synthesis of 6-Chloro-2-[¹⁸F]fluoropyridin-3-ol.
Conclusion and Future Directions
The precursor this compound holds promise for the development of novel [¹⁸F]-labeled PET tracers. While direct experimental data for its use in radiolabeling is currently limited in the public domain, the well-established principles of nucleophilic aromatic substitution on pyridine rings provide a strong foundation for its successful application. The protocol and considerations outlined in this guide are intended to empower researchers to explore the potential of this versatile building block.
Future work should focus on the experimental validation of the proposed radiolabeling strategy. This would involve optimizing the reaction conditions, including the choice of protecting group for the hydroxyl functionality, reaction temperature, and time. Furthermore, the resulting [¹⁸F]-labeled pyridinol could be utilized as a prosthetic group for conjugation to various biomolecules, opening up a wide array of possibilities for the development of targeted PET imaging agents.
References
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Application Note: Strategic Etherification of 6-Chloro-2-fluoropyridin-3-ol for Pharmaceutical Intermediate Synthesis
Abstract
Substituted 3-alkoxypyridines are pivotal structural motifs in medicinal chemistry, frequently incorporated into drug candidates to modulate properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability.[1] This application note provides a comprehensive technical guide for the etherification of 6-Chloro-2-fluoropyridin-3-ol, a versatile intermediate for pharmaceutical development. We delve into the mechanistic underpinnings of the Williamson ether synthesis as applied to this heteroaromatic system, detailing an optimized, step-by-step protocol. The guide emphasizes the critical interplay of base selection, solvent effects, and reaction temperature to maximize yield and purity while mitigating potential side reactions, such as nucleophilic aromatic substitution (SNAr). This document is intended for researchers, chemists, and process development scientists engaged in pharmaceutical synthesis.
Introduction: The Strategic Importance of Pyridine Etherification
The pyridine core is a privileged scaffold in drug discovery. The etherification of hydroxyl-substituted pyridines, such as this compound, is a crucial transformation that allows for the introduction of diverse alkoxy side chains. These modifications can fine-tune a molecule's pharmacological profile by acting as hydrogen-bond acceptors without being donors, a feature that aids in compliance with Lipinski's rule of five for oral bioavailability.[1]
The subject of this guide, this compound, presents a unique chemical landscape. The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing chloro and fluoro substituents, increases the acidity of the 3-hydroxyl group, facilitating its deprotonation. However, these same features make the ring susceptible to nucleophilic attack, creating a delicate balance between the desired O-alkylation and potential side reactions. A robust and well-understood protocol is therefore essential for successful synthesis.
Mechanistic Considerations: Williamson Ether Synthesis in an Electron-Deficient System
The most reliable and widely employed method for this transformation is the Williamson ether synthesis.[2][3][4] This reaction proceeds via a two-step SN2 mechanism:
-
Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of the pyridinol, generating a potent pyridin-3-oxide nucleophile.
-
Nucleophilic Attack: The resulting alkoxide anion attacks an electrophilic alkylating agent (typically a primary alkyl halide), displacing the leaving group to form the desired ether.[4]
The success of this SN2 pathway is contingent on several factors that must be carefully controlled.[5]
Diagram of the Reaction Mechanism
Caption: General mechanism for the Williamson etherification of this compound.
Critical Reaction Parameters and Optimization
The choice of reagents and conditions dictates the efficiency and outcome of the etherification.
Choice of Base
The base must be strong enough to completely deprotonate the pyridinol without introducing competing nucleophilicity.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is highly effective. The reaction is irreversible as the hydrogen gas byproduct evolves from the system. It requires an anhydrous solvent and careful handling due to its flammability.
-
Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): These are safer, easier-to-handle alternatives. Cs₂CO₃ is often superior due to its higher solubility in organic solvents and the greater electropositivity of the cesium cation, which leads to a more "naked" and reactive alkoxide anion.[6][7][8]
-
Potassium tert-butoxide (KOtBu): A very strong base suitable for this reaction. However, its steric bulk can be advantageous in preventing side reactions.
Solvent Selection
The solvent plays a critical role in an SN2 reaction.
-
Polar Aprotic Solvents (Recommended): N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal. They effectively solvate the counter-ion (e.g., Na⁺, K⁺) while leaving the alkoxide nucleophile poorly solvated and highly reactive.[9]
-
Polar Protic Solvents (To Avoid): Solvents like ethanol or water will form hydrogen bonds with the alkoxide, creating a solvent cage that severely hinders its nucleophilicity and reduces the reaction rate.[10][11]
Alkylating Agent (Electrophile)
The structure of the electrophile is paramount to avoid the competing E2 elimination pathway.
-
Primary Halides: Methyl iodide, ethyl bromide, and primary benzyl halides are excellent substrates, favoring the SN2 reaction.[1][5]
-
Secondary Halides: Use with caution, as they can lead to a mixture of substitution and elimination products.[12]
-
Tertiary Halides: Not suitable, as they will almost exclusively undergo E2 elimination to form an alkene.[5]
Table 1: Summary of Recommended Reaction Conditions
| Parameter | Recommended Options | Rationale & Considerations |
| Base | NaH (1.1 eq.), Cs₂CO₃ (1.5 eq.), K₂CO₃ (2.0 eq.) | NaH is highly effective but requires inert conditions. Cs₂CO₃ offers excellent reactivity and easier handling.[6][8] |
| Solvent | Anhydrous DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity, accelerating the SN2 reaction rate.[9] |
| Electrophile | Primary Alkyl Halide/Sulfonate (1.05-1.2 eq.) | Minimizes competing E2 elimination reactions.[3][5] |
| Temperature | 25 °C to 60 °C | Start at room temperature. Gentle heating may be required for less reactive electrophiles. Monitor for side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial when using reactive bases like NaH to prevent quenching by moisture and air. |
Detailed Experimental Protocol
This protocol describes a general procedure for the ethylation of this compound using sodium hydride in DMF.
Materials and Reagents
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl bromide (EtBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Hexanes and Ethyl Acetate for chromatography
Experimental Workflow Diagram
Caption: Step-by-step workflow for the etherification of this compound.
Step-by-Step Procedure
Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride reacts violently with water and is flammable.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 equiv).
-
Dissolution: Add anhydrous DMF (approx. 0.2 M concentration) to dissolve the starting material. Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion, 1.1 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (e.g., ethyl bromide, 1.1 equiv) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with saturated brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkoxy-6-chloro-2-fluoropyridine product.
Troubleshooting and Side Reactions
-
Low Conversion: If the reaction stalls, ensure all reagents and the solvent were anhydrous. Insufficient base or a deactivated alkylating agent could also be the cause. Gentle heating can increase the reaction rate.
-
SNAr Side Product: At elevated temperatures, the generated pyridin-3-oxide can potentially act as a nucleophile and displace the fluorine at the C-2 position of another molecule of starting material.[13] To minimize this, maintain a lower reaction temperature and ensure the alkylating agent is added promptly after deprotonation. The fluorine atom is a better leaving group in SNAr reactions than chlorine.[13][14]
-
Elimination Product: If using a secondary alkyl halide, the formation of an alkene via E2 elimination may be observed. This can be mitigated by using a less-hindered base and lower temperatures.
Conclusion
The etherification of this compound is a highly valuable transformation for the synthesis of pharmaceutical intermediates. By employing the Williamson ether synthesis with careful control over the choice of base, solvent, and temperature, high yields of the desired 3-alkoxy-pyridines can be achieved. A thorough understanding of the underlying SN2 mechanism and potential SNAr side reactions is critical for the successful execution and optimization of this protocol in a research and development setting.
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2-fluoropyridin-3-ol
Prepared by the Applications Science Team
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Chloro-2-fluoropyridin-3-ol. Our recommendations are grounded in established principles of heterocyclic chemistry, focusing on the most common synthetic route: a selective nucleophilic aromatic substitution (SNAr) halogen exchange (Halex) reaction.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. The advice provided is based on a typical reaction pathway involving the selective fluorination of 2,6-dichloro-3-hydroxypyridine.
Issue 1: Low Yield and Incomplete Conversion of 2,6-dichloro-3-hydroxypyridine
Question: My reaction has stalled, and I'm recovering a significant amount of starting material. How can I drive the reaction to completion?
Answer: Incomplete conversion in a Halex reaction is a common problem, often stemming from insufficient reactivity of the fluoride source or suboptimal reaction conditions.
-
Causality: The key to this reaction is the nucleophilic attack of a fluoride ion on the electron-deficient pyridine ring. The C-Cl bond must be broken, and a C-F bond formed. This process is highly sensitive to the reaction environment.
-
Fluoride Source Activity: Alkali metal fluorides like potassium fluoride (KF) have low solubility in aprotic solvents. The reaction occurs at the crystal surface, so the fluoride's surface area and dryness are critical. Spray-dried KF is often preferred due to its high surface area. Cesium fluoride (CsF) is more soluble and reactive but also more expensive[1].
-
Water Contamination: Trace amounts of water will hydrate the fluoride ions, drastically reducing their nucleophilicity and deactivating the reagent.
-
Insufficient Temperature: The activation energy for cleaving the strong C-Cl bond in an aromatic system is significant. The reaction may require higher temperatures to proceed at a reasonable rate.
-
-
Solutions:
-
Aggressively Dry Reagents and Solvents: Ensure your fluorinating agent (KF or CsF) is anhydrous by drying it under a high vacuum at >100 °C for several hours before use. Use a high-purity, anhydrous grade of a polar aprotic solvent like DMSO, DMF, or sulfolane.
-
Increase Reaction Temperature: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition. Typical temperatures for these reactions range from 150 °C to 220 °C[2].
-
Incorporate a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium chloride) or a crown ether (e.g., 18-crown-6), can significantly improve the solubility and reactivity of the fluoride salt in the organic solvent, allowing for lower reaction temperatures and shorter reaction times.
-
Issue 2: Poor Regioselectivity and Formation of 2-Chloro-6-fluoropyridin-3-ol
Question: I am forming the desired 6-chloro-2-fluoro isomer, but I'm also getting a significant amount of the 2-chloro-6-fluoro regioisomer, which is difficult to separate. How can I improve selectivity for the desired product?
Answer: Regioselectivity between the C2 and C6 positions is a classic challenge in the functionalization of pyridines. Both positions are electronically activated for nucleophilic attack.
-
Causality: The electron-withdrawing nitrogen atom activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. In 2,6-dichloro-3-hydroxypyridine, both C2 and C6 are highly activated. The directing influence of the C3-hydroxyl group is often subtle and can be overcome by other factors. Steric hindrance can play a role, but with a small nucleophile like fluoride, this effect is minimal. The precise electronic distribution, influenced by the solvent and any interactions with the hydroxyl group, dictates the preferred site of attack.
-
Solutions:
-
Protect the Hydroxyl Group: The free hydroxyl group is acidic and can interact with the fluoride source or catalyst. Protecting it as a methyl ether (-OMe) or a silyl ether (e.g., -OTBS) can alter the electronic properties of the ring and may enhance selectivity for the C2 position. This adds steps to the synthesis but can resolve selectivity issues.
-
Solvent Optimization: The polarity and coordinating ability of the solvent can influence regioselectivity. If using DMSO, consider testing other polar aprotic solvents like sulfolane or N,N-dimethylacetamide (DMAC)[2].
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Higher temperatures can sometimes reduce selectivity by providing enough energy to overcome the small activation energy difference between the two reaction pathways.
-
Issue 3: Formation of 2,6-Difluoropyridin-3-ol Byproduct
Question: My main impurity is the difluorinated product. How can I prevent the second chlorine from being replaced?
Answer: The formation of the difluorinated product indicates that the desired product, this compound, is reactive enough to undergo a second SNAr reaction.
-
Causality: The introduction of the first fluorine atom does not significantly deactivate the ring towards further nucleophilic attack. The remaining chlorine at the C6 position is still susceptible to replacement by fluoride, especially under forcing conditions (high temperature, long reaction times, or a highly active catalyst system).
-
Solutions:
-
Control Stoichiometry: Use a slight substoichiometric amount of the fluorinating agent (e.g., 0.9 to 0.95 equivalents). This ensures the fluoride is consumed before it can react significantly with the mono-fluorinated product. This will result in some unreacted starting material, which is often easier to separate from the product than the difluorinated byproduct.
-
Reduce Reaction Time and Temperature: Carefully monitor the reaction progress (e.g., every hour). As soon as the starting material is mostly consumed and before significant amounts of the difluorinated byproduct appear, quench the reaction. Avoid unnecessarily long reaction times or excessive temperatures.
-
Use a Milder Fluorinating Agent: If using the highly reactive CsF, consider switching to spray-dried KF, which may offer better control and reduce over-reaction[1].
-
Troubleshooting Workflow
Here is a logical workflow for diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the best fluorinating agent for this reaction: KF, CsF, or something else?
A1: The choice depends on your specific needs for reactivity, cost, and control.
-
Potassium Fluoride (KF): This is the most common and cost-effective choice. For best results, use a spray-dried or anhydrous grade to maximize surface area and reactivity. It often requires higher temperatures and may benefit from a phase-transfer catalyst.
-
Cesium Fluoride (CsF): CsF is significantly more reactive than KF due to its higher solubility in aprotic solvents and the "freer" nature of the fluoride anion. It allows for reactions at lower temperatures but is more expensive and can sometimes lead to over-fluorination if not carefully controlled[1].
-
Tetrabutylammonium Fluoride (TBAF): While a potent fluoride source, anhydrous TBAF is difficult to handle. It is often used in situations where KF/CsF fail, but meticulous drying is required.
Q2: Which solvent should I use?
A2: A high-boiling, polar aprotic solvent is essential. The most common choices are:
-
Dimethyl Sulfoxide (DMSO): Excellent solvating properties and a high boiling point make it a standard choice.
-
N,N-Dimethylformamide (DMF) / N,N-Dimethylacetamide (DMAC): Good alternatives to DMSO[2].
-
Sulfolane: Very high boiling point and thermal stability, making it suitable for reactions requiring temperatures >200 °C. Crucially, the solvent must be anhydrous, as water will inhibit the reaction.
Q3: How should I monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is often challenging due to the high polarity of the starting material and product. The most reliable methods are LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) after derivatization of the hydroxyl group. These techniques allow you to clearly distinguish the starting material, the desired product, the regioisomer, and the difluorinated byproduct, giving you a clear picture of the reaction's status.
Q4: My product seems to be degrading during workup. What can I do?
A4: Pyridinols can be sensitive, especially at high temperatures or under strongly acidic/basic conditions. During workup, avoid strong acids or bases if possible. A typical workup involves diluting the reaction mixture with water and extracting with an organic solvent like ethyl acetate or dichloromethane. If the product is susceptible to oxidation, conduct the workup and purification under an inert atmosphere. Neutralize any aqueous layers carefully with a mild base like sodium bicarbonate.
Reference Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound based on established methods for analogous halogen exchange reactions on dichloropyridines[1][2]. This is a representative procedure and may require optimization.
Step-by-Step Methodology
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (1.1 eq).
-
Dry the KF in situ by heating the flask to 120 °C under a high vacuum for 2-3 hours.
-
Allow the flask to cool to room temperature and backfill with dry nitrogen.
-
-
Reaction Setup:
-
Add 2,6-dichloro-3-hydroxypyridine (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium chloride, 0.1 eq) to the flask.
-
Add anhydrous DMSO (or another suitable solvent) via cannula to achieve a substrate concentration of approximately 0.5 M.
-
-
Reaction Execution:
-
Heat the reaction mixture with vigorous stirring to the desired temperature (start with a target of 160 °C).
-
Monitor the reaction progress every 1-2 hours using LC-MS by taking a small aliquot from the reaction mixture.
-
If the reaction is sluggish after 4-6 hours, consider increasing the temperature by 10-15 °C.
-
-
Workup and Purification:
-
Once the reaction has reached optimal conversion (maximum product, minimum byproduct formation), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a flask containing ice water (approx. 10x the volume of the solvent).
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the product from residual starting material and byproducts.
-
Table of Reaction Parameters
| Parameter | Condition 1 (Standard) | Condition 2 (High Reactivity) | Notes |
| Fluoride Source | Spray-dried KF (1.1 eq) | Anhydrous CsF (1.2 eq) | CsF is more reactive but also less selective. |
| Solvent | Anhydrous DMSO | Anhydrous Sulfolane | Sulfolane is used for higher temperature reactions. |
| Catalyst | Tetrabutylammonium Chloride (0.1 eq) | 18-crown-6 (0.1 eq) | Crown ethers are very effective but more costly. |
| Temperature | 160 - 180 °C | 140 - 160 °C | Higher reactivity of CsF allows for lower temp. |
| Typical Time | 6 - 24 hours | 2 - 8 hours | Must be optimized by careful monitoring. |
Proposed Reaction Mechanism
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: The SNAr mechanism for fluorination.
References
- Google Patents. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
- Schultz, D. M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
- Organic Syntheses. α-Carboline.
- Google Patents. EP 2 368 550 B1 - 8-OXO-6-THIOXO-5,7-DIAZASPIRO[3.4]OCTANE DERIVATIVES AND THEIR MEDICAL USE.
- Google Patents. EP 0192287 A2 - Process for the preparation of fluorinated pyridines.
- ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
- Google Patents. US4742060A - Heterocyclic compounds.
- Vasin, A. V., et al. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules.
- Google Patents. US 10,759,796 B2 - Methods of using substituted pyridine compounds for treating diseases and disorders.
- ResearchGate. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
- ResearchGate. Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
- Journal of the Chemical Society, Perkin Transactions 1. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles.
- Acura Life Sciences. Heterocycles.
Sources
Technical Support Center: Optimizing Coupling Reactions of 6-Chloro-2-fluoropyridin-3-ol
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Chloro-2-fluoropyridin-3-ol. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of palladium-catalyzed cross-coupling reactions with this versatile building block. Our focus is to provide not just protocols, but the scientific rationale behind them to empower you to optimize your synthetic routes effectively.
Introduction: The Challenges and Opportunities of this compound
This compound is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its three distinct functional groups—a chloro leaving group, a fluoro substituent, and a hydroxyl group—offer multiple avenues for synthetic diversification. However, this very complexity presents unique challenges in cross-coupling reactions. The electron-deficient nature of the pyridine ring, potential catalyst inhibition by the pyridine nitrogen, and the presence of an acidic hydroxyl group all require careful consideration for successful and high-yielding transformations. This guide will address these challenges head-on, with a particular focus on optimizing reaction temperature and other critical parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Unprotected Hydroxyl Group - To Protect or Not to Protect?
Q1: Can I perform Suzuki-Miyaura or Buchwald-Hartwig couplings on this compound without protecting the hydroxyl group?
A1: It is often possible, but careful optimization is paramount. The hydroxyl group is acidic and can be deprotonated by the strong bases typically used in these coupling reactions. This can lead to several complications:
-
Solubility Issues: The resulting phenoxide salt may have different solubility characteristics than the starting material, potentially impacting reaction kinetics.
-
Catalyst Inhibition: The phenoxide could coordinate to the palladium center, potentially interfering with the catalytic cycle.
-
Side Reactions: The deprotonated hydroxyl group could participate in unwanted side reactions.
However, in some cases, the presence of the free hydroxyl group can be beneficial, potentially directing the regioselectivity of the reaction.[1]
Troubleshooting Workflow for Unprotected Coupling:
Caption: Troubleshooting workflow for coupling reactions with the unprotected hydroxyl group.
Q2: What are the recommended protecting groups for the hydroxyl moiety in this compound?
A2: If direct coupling proves challenging, protection of the hydroxyl group is a reliable strategy. The choice of protecting group is critical and should be stable to the basic conditions of the coupling reaction and readily cleavable post-transformation.
| Protecting Group | Protection Reagent | Deprotection Conditions | Key Considerations |
| Methyl (Me) | Methyl iodide, NaH | BBr₃ | Robust, but requires harsh deprotection. |
| Benzyl (Bn) | Benzyl bromide, NaH | H₂, Pd/C | Common, but may not be compatible with substrates containing other reducible functional groups. |
| Silyl Ethers (e.g., TBS, TIPS) | TBSCl, Imidazole | TBAF, HF-Pyridine | Generally stable to basic conditions, but can be labile under certain coupling conditions. |
| p-Methoxybenzyl (PMB) | PMB-Cl, NaH | DDQ, TFA | Can be cleaved under oxidative or acidic conditions. |
This table provides a starting point; the optimal choice will depend on the overall synthetic route.
Section 2: Optimizing Temperature for Suzuki-Miyaura Coupling
Q1: What is a good starting temperature for the Suzuki-Miyaura coupling of this compound?
A1: A temperature range of 80-110 °C is a common starting point for Suzuki-Miyaura couplings of chloropyridines.[2][3][4] However, the optimal temperature is highly dependent on the specific catalyst system and substrates used.
Q2: My reaction is sluggish at 80 °C. Should I just increase the temperature?
A2: While increasing the temperature can enhance the reaction rate, it can also lead to undesirable side reactions and catalyst decomposition.[5] Elevated temperatures (>100 °C) can sometimes result in the rapid precipitation of palladium black, leading to a decrease in yield.[6] Before resorting to higher temperatures, consider the following:
-
Ligand Choice: For challenging substrates like chloropyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition of the C-Cl bond.[3][7]
-
Base Selection: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[8] Stronger bases like K₃PO₄ can also be employed.[3] The base must be anhydrous and finely ground for optimal reactivity.
-
Solvent System: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are commonly used.[4]
Q3: I'm observing significant hydrodechlorination (replacement of -Cl with -H). How can I mitigate this?
A3: Hydrodechlorination is a common side reaction in palladium-catalyzed couplings. It can be influenced by temperature and the choice of reagents.
-
Lower the Temperature: This is often the first step to reduce hydrodechlorination.
-
Optimize the Base: Some bases can promote this side reaction. Screening different bases may be beneficial.
-
Ligand Effect: The choice of ligand can influence the rate of hydrodechlorination relative to the desired coupling.
Experimental Protocol: General Starting Conditions for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for each specific substrate combination.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (or its protected form) (1.0 mmol), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.2 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Section 3: Optimizing Temperature for Buchwald-Hartwig Amination
Q1: What is a typical temperature range for the Buchwald-Hartwig amination of this compound?
A1: Reaction temperatures for Buchwald-Hartwig aminations can range from room temperature to over 100 °C.[9] For a challenging substrate like a chloropyridine, a starting temperature of 80-120 °C is often necessary.[10]
Q2: My Buchwald-Hartwig amination is not proceeding to completion. What should I try before increasing the temperature?
A2: Similar to Suzuki couplings, simply increasing the temperature may not be the optimal solution and can lead to catalyst decomposition. Consider these factors first:
-
Catalyst System: The combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is crucial for the amination of aryl chlorides.[9]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like LHMDS or Cs₂CO₃ can also be effective.[9]
-
Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard.[9]
Troubleshooting Flowchart for Buchwald-Hartwig Amination:
Sources
- 1. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly selective room-temperature copper-catalyzed C-N coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
challenges in the fluorination step for pyridinol synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyridinol Fluorination. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the complexities of this critical synthetic step. The introduction of fluorine into pyridinol scaffolds can significantly modulate their physicochemical and biological properties, making this a key transformation in medicinal chemistry.[1][2][3] However, the unique electronic nature of the pyridine ring, coupled with the presence of a hydroxyl group, presents a distinct set of challenges.
This guide is structured to help you navigate these challenges, moving from frequently asked questions to a detailed troubleshooting section. We will explore the "why" behind experimental choices, ensuring that each protocol is a self-validating system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the fluorination of pyridinols.
Q1: What are the primary challenges in the fluorination of pyridinols?
The main challenges stem from the inherent properties of the pyridinol moiety:
-
Tautomerism: Hydroxypyridines exist in equilibrium with their pyridone tautomers.[4][5][6][7][8] This equilibrium is influenced by the substitution pattern, solvent, and temperature, and can lead to undesired side reactions or lack of reactivity at the intended hydroxyl position.
-
Ring Deactivation: The pyridine nitrogen is electron-withdrawing, which can deactivate the ring towards certain fluorination reactions.[9] This effect is further modulated by the position of the hydroxyl group and any other substituents.
-
Regioselectivity: For direct C-H fluorination, achieving selectivity for a specific position on the pyridine ring can be difficult due to the presence of multiple potential reaction sites.[10][11]
-
Reagent Compatibility: The choice of fluorinating agent is critical. Some reagents may be too harsh, leading to decomposition, while others may not be reactive enough to overcome the electron-deficient nature of the pyridine ring.[1][12]
Q2: Which fluorinating agents are commonly used for pyridinols, and what are their main differences?
Several classes of fluorinating agents are employed, each with its own advantages and disadvantages. The choice depends on whether you are performing a deoxyfluorination of the hydroxyl group or a direct C-H fluorination of the ring.
| Reagent Class | Examples | Primary Application | Key Considerations |
| Nucleophilic Deoxyfluorinating Agents | DAST, Deoxo-Fluor™, PyFluor | Replacement of the hydroxyl group with fluorine. | Can be sensitive to moisture and thermally unstable (especially DAST).[13][14][15][16] PyFluor offers improved stability and selectivity.[17][18] |
| Electrophilic Fluorinating Agents | Selectfluor® | Direct C-H fluorination of the pyridine ring. | Generally more stable and easier to handle than nucleophilic reagents.[19][20][21][22] Reaction outcomes can be highly dependent on the substrate's electronic properties.[23] |
| Nucleophilic Fluoride Sources | KF, CsF, TBAF | SNAr reactions on halopyridinols. | Requires an activated substrate (e.g., with a good leaving group and electron-withdrawing groups).[24] Anhydrous conditions are often crucial.[10] |
Q3: How does the tautomeric equilibrium between hydroxypyridine and pyridone affect the fluorination reaction?
The tautomeric equilibrium is a critical consideration. The pyridone form, with its amide-like character, will not undergo deoxyfluorination at the carbonyl oxygen. Therefore, reaction conditions must favor the hydroxypyridine tautomer for successful deoxyfluorination.[4][5] Polar, protic solvents can favor the pyridone form.[5][8] For C-H fluorination, the electronic distribution of both tautomers can influence the reactivity and regioselectivity of the reaction.
Part 2: Troubleshooting Guide
This section provides a deeper dive into specific problems you might encounter during the fluorination of pyridinols, offering potential causes and actionable solutions.
Problem 1: Low to No Yield of the Desired Fluorinated Pyridinol
Possible Cause 1.1: Inactive Fluorinating Reagent
-
Rationale: Many fluorinating agents, particularly nucleophilic deoxyfluorinating agents like DAST and Deoxo-Fluor™, are sensitive to moisture and can decompose upon storage.[13]
-
Solution:
-
Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere.
-
If possible, test the reagent on a simple, reliable substrate (e.g., a primary alcohol) to confirm its activity.
-
Consider using more stable alternatives like PyFluor, which is a crystalline solid with greater thermal and chemical stability.[16][18]
-
Possible Cause 1.2: Unfavorable Tautomeric Equilibrium
-
Rationale: As discussed in the FAQs, if the pyridone tautomer is the major species in solution, deoxyfluorination will be unsuccessful.
-
Solution:
-
Solvent Screening: Experiment with a range of anhydrous, non-polar aprotic solvents to shift the equilibrium towards the hydroxypyridine form.
-
Temperature Adjustment: The tautomeric equilibrium can be temperature-dependent. Analyze the reaction at different temperatures.
-
In-situ Protection/Activation: Consider derivatizing the hydroxyl group to lock it in the desired tautomeric form before fluorination.
-
Possible Cause 1.3: Poor Substrate Reactivity
-
Rationale: The electron-deficient nature of the pyridine ring can render the hydroxyl group less nucleophilic and harder to activate.[25]
-
Solution:
-
Increase Reaction Temperature: Carefully increase the reaction temperature, monitoring for decomposition.
-
Use a More Potent Reagent: If using a milder reagent, switching to a more reactive one (while considering safety implications) might be necessary.
-
Catalysis: For C-H fluorination, the use of a suitable catalyst (e.g., a transition metal) may be required to activate the substrate.[26][27]
-
Problem 2: Formation of Multiple Products/Isomers
Possible Cause 2.1: Competing C-H Fluorination and Deoxyfluorination
-
Rationale: Depending on the reagent and substrate, you might observe a mixture of the desired deoxyfluorinated product and C-H fluorinated isomers.
-
Solution:
-
Reagent Selection: Choose a reagent that is more selective for the desired transformation. For example, PyFluor is known for its high chemoselectivity in deoxyfluorination with minimal side reactions.[16] For C-H fluorination, Selectfluor® is a common choice.[28]
-
Protecting Groups: Protect the hydroxyl group before attempting C-H fluorination to prevent reaction at that site.
-
Possible Cause 2.2: Lack of Regioselectivity in C-H Fluorination
-
Rationale: The pyridine ring has multiple C-H bonds that can be fluorinated, and the directing effects of the hydroxyl group and other substituents can be complex.[10]
-
Solution:
-
Directed C-H Activation: Employ a directing group to guide the fluorination to a specific position.
-
Steric Hindrance: Introduce bulky substituents to block certain positions and favor fluorination at less sterically hindered sites.
-
Varying the Fluorinating Agent: Different electrophilic fluorinating agents can exhibit different regioselectivities based on their steric bulk and electronic properties.
-
Problem 3: Product Decomposition or Formation of Tar
Possible Cause 3.1: Reagent Instability and Byproduct Formation
-
Rationale: DAST, in particular, is known to be thermally unstable and can decompose, leading to the formation of corrosive byproducts like HF that can degrade the desired product.[12][16]
-
Solution:
-
Use Thermally Stable Reagents: Opt for more stable alternatives like Deoxo-Fluor™, PyFluor, or XtalFluor®.[14][16][29]
-
Low-Temperature Reactions: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Careful Workup: Quench the reaction carefully at low temperatures to neutralize any acidic byproducts.
-
Possible Cause 3.2: Substrate Instability
-
Rationale: The reaction conditions (e.g., temperature, presence of strong acids or bases) may be too harsh for your specific pyridinol derivative.
-
Solution:
-
Milder Reagents: Explore the use of milder fluorinating agents.
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize over-reaction or decomposition.
-
Buffer the Reaction: In some cases, the addition of a non-nucleophilic base can help to scavenge acidic byproducts and prevent decomposition.
-
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Deoxyfluorination using DAST
!CAUTION! DAST is toxic, corrosive, and can decompose violently upon heating. Handle with extreme care in a well-ventilated fume hood, and always wear appropriate personal protective equipment (PPE).[12][30]
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve the pyridinol substrate (1.0 eq) in anhydrous dichloromethane (DCM) in a plastic or Teflon reaction vessel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.1-1.5 eq) dropwise to the stirred solution.
-
Reaction: Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO3).[30] Be aware of gas evolution.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for C-H Fluorination using Selectfluor®
-
Preparation: In a suitable flask, dissolve the pyridinol substrate (1.0 eq) in an appropriate solvent (e.g., acetonitrile, MeCN).
-
Reagent Addition: Add Selectfluor® (1.0-1.5 eq) to the solution.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the substrate).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water to remove any unreacted Selectfluor® and its byproducts.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, concentrate, and purify the crude product by column chromatography.
Part 4: Visualizations
Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield in pyridinol fluorination.
Diagram 2: Competing Reaction Pathways in Pyridinol Fluorination
Caption: Potential reaction pathways for a hydroxypyridine substrate.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. Wordpress.
- BenchChem. (n.d.). Technical Support Center: Fluorinating Agents for 3-Fluorohexane Synthesis.
- Common Organic Chemistry. (n.d.). Selectfluor.
- Sigma-Aldrich. (n.d.). Selectfluor™.
- Wikipedia. (n.d.). Selectfluor.
- Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).
- Enamine. (n.d.). SelectFluor.
- MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- Sigma-Aldrich. (n.d.). Deoxo-Fluor 50 THF 202289-38-1.
- BenchChem. (n.d.). Troubleshooting low yield in heterocycle fluorination reactions.
- Pharmaceutical Technology. (2016). GMP Fluorination Challenges Limit Use in API Synthesis.
- Universität Münster. (2024). New method for introducing fluorinated components into molecules.
- Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
- Enamine. (n.d.). Deoxofluor.
- Thermo Fisher Scientific. (n.d.). Current Trends in Practical Fluorination Chemistry.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960.
- Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry.
- Journal of the American Chemical Society. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines.
- RSC Publishing. (n.d.). Recent advances in green fluorine chemistry.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). PyFluor. Wordpress.
- RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- Sigma-Aldrich. (n.d.). Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).
- ResearchGate. (n.d.). Nucleophilic Fluorination of Amino Alcohols and Diols Using Deoxofluor.
- Enamine. (n.d.). PyFluor.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- ResearchGate. (n.d.). Reactions of cinchona alkaloids with DAST in the presence of pyridine....
- BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery.
- Sigma-Aldrich. (n.d.). Diethylaminosulfur Trifluoride (DAST).
- Wikipedia. (n.d.). 2-Pyridone.
- ResearchGate. (n.d.). ChemInform Abstract: Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling..
- The Doyle Group - UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination.
- ResearchGate. (n.d.). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds.
- Wordpress. (n.d.). Carbon-Centred Fluorination Reagents.
- NIH. (n.d.). Hydrogen Bonding: Regulator for Nucleophilic Fluorination.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. Wordpress.
- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
- TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.
- YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism.
- ResearchGate. (n.d.). meta-Selective Fluorination of Pyridine Derivatives.
- WuXi Biology. (n.d.). How about Tautomers?.
- ResearchGate. (n.d.). Synthesis of Functionalized Oxazolines and Oxazoles With DAST and Deoxo-Fluor..
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. m.youtube.com [m.youtube.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 12. Fluorination - Wordpress [reagents.acsgcipr.org]
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- 14. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 15. Deoxofluor - Enamine [enamine.net]
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- 17. PyFluor - Wordpress [reagents.acsgcipr.org]
- 18. PyFluor - Enamine [enamine.net]
- 19. Selectfluor [commonorganicchemistry.com]
- 20. Selectfluor™ [sigmaaldrich.com]
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- 23. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 24. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
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- 27. sioc.cas.cn [sioc.cas.cn]
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- 29. researchgate.net [researchgate.net]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving 6-Chloro-2-fluoropyridin-3-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 6-Chloro-2-fluoropyridin-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for this versatile but challenging heterocyclic building block. Our goal is to provide practical, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.
Introduction: Understanding the Substrate
This compound is a valuable trifunctional building block. Its reactivity is dominated by the relative lability of its functional groups, typically in the order C-Cl > C-F for palladium-catalyzed cross-coupling reactions. However, the pyridine nitrogen and the adjacent hydroxyl group introduce significant challenges, including potential catalyst inhibition and complex reaction selectivity. This guide will address these issues head-on, providing a logical framework for catalyst and condition selection.
Part 1: General Catalyst & Ligand Selection FAQs
This section covers foundational questions that apply across various reaction types.
Q1: My palladium-catalyzed reaction is sluggish or fails completely. What is the most common cause when using a pyridine-based substrate?
A1: The most frequent issue is catalyst deactivation caused by the coordination of the pyridine nitrogen to the palladium center.[1] This is often referred to as the "2-pyridyl problem."[2] This coordination occupies a site on the metal that is necessary for the catalytic cycle to proceed. To overcome this, the use of sterically bulky, electron-rich ligands is critical. These ligands envelop the metal center, discouraging coordination from the pyridine nitrogen and promoting the desired catalytic steps (oxidative addition and reductive elimination).
Q2: How do I choose between a phosphine-based ligand and an N-heterocyclic carbene (NHC) ligand?
A2: The choice depends on the specific reaction and coupling partners.
-
Biarylphosphine Ligands (e.g., SPhos, XPhos, RuPhos): These are often the first choice for Suzuki and Buchwald-Hartwig reactions. Their steric bulk and electron-donating properties are highly effective at promoting the oxidative addition of the C-Cl bond and preventing catalyst deactivation.[3][4]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SIPr): NHCs are very strong electron donors and form highly stable palladium complexes. They can be particularly effective for activating stubborn C-Cl bonds and have shown success in challenging cross-couplings of dichloropyridines, sometimes offering unique selectivity.[5][6]
Below is a decision-making workflow for initial ligand class selection.
Caption: Initial ligand selection workflow.
Q3: My catalyst appears to be deactivating during the reaction, leading to a plateau in conversion. What are the likely deactivation pathways beyond pyridine coordination?
A3: Besides substrate coordination, catalyst deactivation can occur through several pathways:
-
Coking/Fouling: At elevated temperatures, organic materials can decompose and deposit on the catalyst, blocking active sites.[7] If you observe charring or insoluble black material, coking may be an issue.
-
Formation of Off-Cycle Dimers: In some catalytic cycles, inactive palladium dimers can form, removing the active monomeric catalyst from the reaction.[8][9][10] The choice of ligand is crucial to prevent this.
-
Oxidative Degradation: If the reaction is not maintained under a strictly inert atmosphere, the Pd(0) active species can be oxidized to inactive Pd(II) oxides.
Part 2: Reaction-Specific Troubleshooting Guides
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the C-6 chlorine with an organoboron compound.[1]
Q4: What is a reliable starting catalyst system for the Suzuki-Miyaura coupling of this compound with an arylboronic acid?
A4: A robust starting point is a palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand. The hydroxyl group on the pyridine may require protection or the use of a base that does not cause unwanted side reactions.
| Component | Recommended Starting Point | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Readily available and reliably reduced in situ to the active Pd(0) species. |
| Ligand | SPhos or XPhos (4 mol%) | Provides the necessary steric bulk and electron density to facilitate oxidative addition of the C-Cl bond and prevent catalyst inhibition.[3] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Strong enough to facilitate transmetalation but generally compatible with the hydroxyl group. Cs₂CO₃ can be used for more challenging couplings. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) or Toluene / H₂O | A protic co-solvent is typically required to dissolve the inorganic base and aid in the transmetalation step.[1] |
| Temperature | 80-110 °C | Sufficient thermal energy is usually required to drive the oxidative addition of the relatively inert C-Cl bond. |
Troubleshooting Guide: Stalled Suzuki-Miyaura Reaction
Issue: The reaction starts but stalls at <50% conversion after several hours.
Caption: Troubleshooting workflow for a stalled Suzuki reaction.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for introducing amine functionalities, but it shares the challenge of catalyst inhibition by both the substrate and the amine coupling partner.[11]
Q5: I want to couple a secondary amine at the C-6 position. Which catalyst system should I use to avoid side reactions?
A5: For Buchwald-Hartwig amination, ligand choice is paramount. Generations of catalysts have been developed to handle diverse amines.[11][12]
-
Recommended System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered biarylphosphine ligand like Josiphos or XPhos is highly recommended.
-
Base Selection: The choice of base is critical. Sodium tert-butoxide (NaOtBu) is a very strong base that promotes high reaction rates but can be incompatible with sensitive functional groups.[13] Weaker bases like K₂CO₃ or Cs₂CO₃ offer better functional group tolerance but may require higher temperatures or longer reaction times.[13]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd₂(dba)₃ (1-2 mol%), and the appropriate phosphine ligand (2-4 mol%).
-
Add the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the amine (1.2 equiv.) and degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Q6: My amination reaction with a primary amine is giving low yields. What is the problem?
A6: Primary amines can be challenging coupling partners. Bidentate phosphine ligands like BINAP or DPPF were developed to improve the efficiency of these couplings.[11] These ligands are thought to prevent the formation of inactive palladium dimers and accelerate the catalytic cycle. If you are using a monodentate ligand and experiencing issues, switching to a bidentate ligand is a logical next step.
C. Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction allows for the direct installation of an alkyne at the C-6 position.[14]
Q7: What are the key considerations for a successful Sonogashira coupling with this substrate?
A7: The classic Sonogashira reaction uses a dual-catalyst system of palladium and copper(I) iodide.[15]
-
Catalyst System: A typical system is Pd(PPh₃)₄ or [Pd(PPh₃)₂Cl₂] with CuI as a co-catalyst.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used, which also often serves as the solvent.
-
Key Challenge - Glaser Coupling: A major side reaction is the copper-catalyzed homocoupling of the terminal alkyne to form a diyne (Glaser coupling). This can be minimized by running the reaction under strictly anaerobic conditions.[16]
-
Copper-Free Conditions: To avoid Glaser coupling entirely, copper-free Sonogashira protocols have been developed. These typically require a palladium catalyst and a different base, such as piperidine or pyrrolidine, and are often performed at higher temperatures.[16]
Troubleshooting Guide: Sonogashira Coupling
| Issue Observed | Probable Cause | Suggested Solution |
| Significant amount of homocoupled diyne product. | Oxygen contamination promoting copper-catalyzed Glaser coupling. | Ensure rigorous degassing of solvents and use a high-purity inert gas. Alternatively, switch to a copper-free protocol.[16] |
| Reaction does not go to completion. | Catalyst poisoning or insufficient base. | Add a fresh portion of the palladium catalyst. Ensure the amine base is in sufficient excess and free of moisture. |
| No reaction. | Inactive catalyst or highly unreactive alkyne. | Use a more active palladium precatalyst/ligand system. For electron-poor alkynes, more forcing conditions may be needed. |
References
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
- Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Synthesis.
- Semantic Scholar. (n.d.). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles.
- Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- National Institutes of Health. (n.d.). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
- Organic Chemistry Portal. (n.d.). Direct Synthesis of Pyridine Derivatives.
- Princeton University. (n.d.). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp>2>)-H Borylation.
- Wikipedia. (n.d.). Ullmann condensation.
- ACS Publications. (n.d.). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation | ACS Catalysis.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Journal of Organic and Pharmaceutical Chemistry Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
- Wikipedia. (n.d.). Sonogashira coupling.
- PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Sigma-Aldrich. (n.d.). This compound.
- The Royal Society of Chemistry. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- ResearchGate. (n.d.). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines.
- ResearchGate. (n.d.). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
- Semantic Scholar. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives.
- National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- RSC Publishing. (n.d.). Copper-catalysed amidation of 2-chloro-pyridines.
- Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- PubChem. (n.d.). 6-Chloro-3-fluoropyridine-2-carboxylic acid.
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- ResearchGate. (2024). Amination of Aminopyridines via η6-Coordination Catalysis.
- National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
- ResearchGate. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine.
- ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine.
Sources
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- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. chem.libretexts.org [chem.libretexts.org]
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- 16. thalesnano.com [thalesnano.com]
preventing decomposition of 6-Chloro-2-fluoropyridin-3-ol during storage
A Guide to Preventing Decomposition During Storage and Handling
Welcome to the technical support guide for 6-Chloro-2-fluoropyridin-3-ol (CAS 883107-68-4). This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research.
Quick Reference: Recommended Storage Conditions
For optimal stability, quantitative data and key storage parameters are summarized below. Adherence to these conditions will minimize the risk of degradation.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Reduces the rate of potential decomposition reactions. Similar halogenated pyridine derivatives are recommended to be stored at -20°C to -80°C[1]. |
| 2-8°C for short-term use (days to a week). | Convenient for active use while still mitigating thermal degradation. | |
| Atmosphere | Inert Gas (Argon or Nitrogen). | Minimizes oxidation of the electron-rich pyridinol ring. |
| Light | Amber or Opaque Vials. | Protects against light-induced degradation, a common issue for halogenated aromatic compounds[2]. |
| Container | Borosilicate Glass (Type I). | Inert material that prevents leaching and reaction with the compound. |
| Form | Solid (Lyophilized Powder, if possible). | Enhances stability by reducing molecular mobility and susceptibility to solvent-mediated degradation. Solutions are generally less stable. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to decomposition?
The stability of this compound is governed by its unique electronic and structural features.
-
Tautomeric Equilibrium : Pyridinols exist in a tautomeric equilibrium with their corresponding pyridone forms.[3] This equilibrium is sensitive to solvent, temperature, and pH. While the pyridinol form is aromatic, the pyridone form is highly polar. Changes in storage conditions can shift this equilibrium, potentially leading to the isolation of a different tautomer or facilitating degradation pathways specific to one form.
-
Electron-Withdrawing Effects : The fluorine and chlorine atoms are strongly electron-withdrawing. This has two major consequences:
-
It increases the acidity of the hydroxyl (-OH) group, making it more susceptible to deprotonation and subsequent oxidation or reaction.[3]
-
It activates the pyridine ring towards nucleophilic substitution, although this is less common under typical storage conditions.
-
-
Oxidation : The hydroxyl group on the electron-rich pyridine ring can be susceptible to oxidation, especially in the presence of air (oxygen), light, or trace metal impurities. This can lead to the formation of colored byproducts.
Q2: I received the compound as a solid. Should I dissolve it for storage?
No. For long-term storage, the compound should be kept as a solid under an inert atmosphere. Storing in solution, especially in protic solvents like methanol or water, can accelerate decomposition by facilitating tautomerism and providing a medium for reactions.[3] If you must prepare a stock solution, make it fresh and store it at -20°C or below for the shortest time necessary.
Q3: What are the visible signs of decomposition?
The primary visual indicator of decomposition is a change in color. Pure this compound is typically a white to off-white solid. The appearance of a yellow, brown, or pink hue suggests the formation of chromophoric (colored) degradation products, likely from oxidation or polymerization.
Q4: Is this compound sensitive to moisture?
Yes. Due to the hygroscopic nature of many pyridine derivatives and the compound's potential to react with water, it is crucial to handle it in a dry environment (e.g., a glove box or under a stream of inert gas). Moisture can promote hydrolysis or shifts in the tautomeric equilibrium.
Troubleshooting Guide: Identifying and Solving Stability Issues
This section addresses specific problems you may encounter, providing the causal mechanism and a step-by-step solution.
Issue 1: Sample has discolored (e.g., turned yellow or brown) over time.
-
Probable Cause : This is a classic sign of oxidation. The phenolic hydroxyl group is likely being oxidized to form quinone-like structures or other colored impurities. This process can be accelerated by exposure to oxygen and/or UV light. Halogenated compounds can also degrade under UV light, potentially releasing reactive radicals.[2]
-
Troubleshooting Steps :
-
Verify Purity : First, confirm the presence of impurities using an appropriate analytical method (see Protocol 1: HPLC-UV Purity Analysis below).
-
Re-evaluate Storage : Check if the sample was properly stored under an inert atmosphere and protected from light. Ensure the container seal is intact.
-
Purification (If Necessary) : If the purity is compromised but the compound is still usable for non-critical applications, it may be possible to purify it by recrystallization or column chromatography. However, for sensitive applications, it is best to use a fresh, pure lot.
-
Preventive Action : Discard the degraded sample according to safety protocols. For future storage, transfer the new material into a fresh, dry amber vial inside a glovebox, backfill with argon, and seal tightly before storing at -20°C.
-
Issue 2: Analytical data (NMR, LC-MS) shows new, unexpected peaks.
-
Probable Cause : The appearance of new peaks indicates the formation of one or more degradation products. Besides oxidation, potential pathways include:
-
Dimerization/Polymerization : The activated ring could potentially react with another molecule.
-
Hydrolysis : If exposed to significant moisture, slow hydrolysis of the chloro or fluoro substituents could occur, though this is less likely under standard conditions.
-
Tautomerization : You may be observing the pyridone tautomer. In certain solvents or conditions, both tautomers might be present, leading to a more complex analytical spectrum.[3]
-
-
Troubleshooting Workflow : The following diagram illustrates a logical workflow for diagnosing and resolving issues related to sample impurity.
Caption: Troubleshooting workflow for unexpected analytical results.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method to assess the purity of this compound and detect the presence of degradation products.
Objective : To obtain a quantitative purity value (% area) and identify potential impurities.
Materials :
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC system with UV detector
Procedure :
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation :
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Perform a 1:10 dilution of the stock solution for analysis (final concentration ~0.1 mg/mL).
-
-
HPLC Conditions :
-
Column : C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 5 µL
-
Column Temperature : 30°C
-
UV Detection Wavelength : 254 nm and 280 nm
-
Gradient Elution :
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 20.0 | 95 | 5 |
-
-
Analysis :
-
Run a blank (injection of diluent) first to identify any system peaks.
-
Inject the sample and integrate all peaks.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Degradation products will typically appear as new peaks, often with different retention times.
-
This HPLC method is based on standard practices for analyzing small, halogenated aromatic molecules and is similar in principle to methods used for related compounds.[4]
References
- A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. Benchchem.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- PYRIDINE FOR SYNTHESIS. Loba Chemie.
- 6-Chloro-2-fluoropyridine-3-boronicacid. Cusabio.
- The Dark Side of Fluorine. National Institutes of Health (NIH).
- Storage of Halogen. Chemistry Stack Exchange.
- An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate.
Sources
troubleshooting low conversion rates with 6-Chloro-2-fluoropyridin-3-ol
Welcome to the technical support center for 6-Chloro-2-fluoropyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in synthetic chemistry, particularly focusing on overcoming low conversion rates in cross-coupling and nucleophilic substitution reactions.
Understanding the Reactivity of this compound
This compound is a unique trifunctional pyridine derivative. Its reactivity is governed by the interplay of three distinct functionalities: a chloro group at the 6-position, a fluoro group at the 2-position, and a hydroxyl group at the 3-position. Understanding the inherent electronic and steric properties of this molecule is the first step in troubleshooting any reaction.
-
The 6-Chloro Group: This is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. However, the C-Cl bond is stronger than corresponding C-Br or C-I bonds, often requiring more forcing conditions for oxidative addition to the palladium catalyst.
-
The 2-Fluoro Group: The highly electronegative fluorine atom at the 2-position makes this site highly susceptible to nucleophilic aromatic substitution (SNAr). In fact, 2-fluoropyridines are significantly more reactive towards SNAr than their 2-chloro counterparts. This can be a desired reaction pathway or a source of unwanted side products.
-
The 3-Hydroxyl Group: The phenolic hydroxyl group is acidic and can exist in equilibrium with its tautomeric pyridone form. Its presence can influence the choice of base and may necessitate the use of a protecting group to prevent unwanted side reactions, such as O-arylation or acting as an internal nucleophile. The hydroxyl group can also potentially direct metallation or influence the coordination of the substrate to a metal catalyst.
Troubleshooting Low Conversion Rates
Low conversion rates are a frequent challenge when working with this compound. The following section provides a structured approach to diagnosing and resolving these issues in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling with this compound is sluggish and gives a low yield. What are the likely causes and how can I improve it?
Low yields in Suzuki couplings with this substrate can stem from several factors. A systematic approach to optimization is key.
Potential Causes & Solutions:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) that can promote the desired catalytic cycle and sterically hinder coordination of the pyridine nitrogen. Using pre-formed palladium precatalysts can also offer more consistent results.
-
-
Inefficient Oxidative Addition: The strength of the C-Cl bond can make the initial oxidative addition step difficult.
-
Solution: Increase the reaction temperature (typically 80-120 °C). Use a higher catalyst loading (2-5 mol %). Ensure your palladium source is active; Pd(OAc)₂ can degrade over time.
-
-
Base Incompatibility: The choice of base is critical. It must be strong enough to facilitate transmetallation but not so strong as to cause decomposition of the starting material or promote side reactions. The acidic proton of the hydroxyl group will also consume one equivalent of the base.
-
Solution: Screen a variety of bases. Inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used. The use of at least two equivalents of base is recommended to account for the acidic proton.
-
-
Solvent Effects: The solvent system must solubilize all components of the reaction and facilitate the catalytic cycle.
-
Solution: Anhydrous, degassed polar aprotic solvents like 1,4-dioxane, toluene, or DMF are good starting points. The addition of a small amount of water can sometimes be beneficial for dissolving the inorganic base, but it must be carefully controlled to avoid protodeboronation.
-
-
Side Reactions: Several side reactions can compete with the desired cross-coupling.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom.
-
Solution: Use anhydrous solvents and ensure the base is not excessively hydrolyzing. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.
-
-
Homocoupling: The boronic acid can couple with itself.
-
Solution: Ensure rigorous exclusion of oxygen by thoroughly degassing the reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen).
-
-
Dehalogenation: The chloro group is replaced by a hydrogen.
-
Solution: This can be promoted by certain bases or high temperatures. Re-evaluate the base and temperature conditions.
-
-
Troubleshooting Workflow for Suzuki Coupling
removing impurities from 6-Chloro-2-fluoropyridin-3-ol starting material
Welcome to the technical support center for 6-Chloro-2-fluoropyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block and require the highest standards of purity for their work. The presence of even minor impurities can significantly impact reaction outcomes, biological activity, and the overall integrity of your research.
This document provides in-depth troubleshooting advice, validated purification protocols, and answers to frequently asked questions. We will delve into the origins of common impurities and provide a logical framework for their detection and removal, ensuring your starting material meets the stringent requirements of your application.
Understanding the Challenge: Common Impurities and Their Origins
The purity of this compound is intrinsically linked to its synthetic route. A common industrial synthesis involves the regioselective hydrolysis of 2,6-dichloro-3-fluoropyridine. This precursor is typically synthesized from 3-amino-2,6-dichloropyridine via a Sandmeyer or Balz-Schiemann type reaction.[1][2] Understanding this pathway is key to anticipating and identifying potential impurities.
dot
Caption: Synthetic pathway and origin of common impurities.
The most frequently encountered impurities are summarized below:
| Impurity Name | Structure | Origin | Rationale for Formation |
| A: 2,6-Dichloro-3-fluoropyridine | Cl-Py(Cl)-F | Unreacted Starting Material | Incomplete hydrolysis reaction. This can be caused by insufficient reaction time, low temperature, or inadequate stoichiometry of the base. |
| B: 2-Chloro-3-fluoropyridin-6-ol | HO-Py(Cl)-F | Isomeric Byproduct | The two chlorine atoms on the precursor are electronically distinct. While hydrolysis at the 6-position is generally favored, a lack of complete regioselectivity can lead to the formation of this positional isomer.[3] |
| C: 3-Fluoro-pyridine-2,6-diol | HO-Py(OH)-F | Over-reaction Product | Use of harsh reaction conditions (e.g., high temperature, high concentration of base) can lead to the hydrolysis of both chlorine atoms.[4] |
| D: Other Chlorinated Pyridines | e.g., Trichlorofluoropyridine | Impurities from Precursor Synthesis | Impurities present in the 2,6-dichloro-3-fluoropyridine starting material will be carried through the reaction. These can arise from the initial chlorination or fluorination steps.[4] |
Analytical Characterization: How to Detect Impurities
A robust analytical method is the cornerstone of any purification strategy. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantifying the purity of this compound and related impurities.
Q: What is a reliable HPLC method for assessing the purity of my this compound sample?
A reverse-phase HPLC method is highly effective for separating the target compound from its more non-polar precursor and other potential impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 2.7-5 µm) | The non-polar stationary phase provides good retention and separation of halogenated pyridines and pyridinols. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Acidification sharpens peaks and improves resolution by suppressing the ionization of the hydroxyl group. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reverse-phase chromatography. |
| Gradient | Start at 10-20% B, ramp to 90-95% B over 15-20 min | A gradient elution is crucial. It allows for the effective elution of the more polar diol impurity (early), the target product, and the highly retained, non-polar dichloro precursor (late).[5][6] |
| Flow Rate | 0.7 - 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better performance.[6] |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | Aromatic pyridines exhibit strong absorbance in the UV range. A DAD allows for the examination of peak purity. |
| Injection Volume | 5 - 10 µL | Standard injection volume for analytical HPLC. |
| Sample Prep | ~1 mg/mL in 50:50 Water:Acetonitrile | Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection. |
Expected Elution Order (from first to last):
-
3-Fluoro-pyridine-2,6-diol (Impurity C): Most polar, elutes first.
-
This compound (Target): Intermediate polarity.
-
2-Chloro-3-fluoropyridin-6-ol (Impurity B): Similar polarity to the target, may be a critical pair to separate.
-
2,6-Dichloro-3-fluoropyridine (Impurity A): Least polar, retained the longest.
Troubleshooting and Purification Guides
Guide 1: Purification by Recrystallization
Recrystallization is a powerful, cost-effective technique for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found.[7][8]
Q: My material has a purity of 90-98% by HPLC and appears slightly discolored. Can I use recrystallization?
Yes, this is an ideal scenario for recrystallization. The goal is to find a solvent (or solvent system) in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures, while impurities remain in the mother liquor.[9][10]
dot
Sources
- 1. Secure Verification [cherry.chem.bg.ac.rs]
- 2. web.uvic.ca [web.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System [pubmed.ncbi.nlm.nih.gov]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. athabascau.ca [athabascau.ca]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 6-Chloro-2-fluoropyridin-3-ol
This guide provides an in-depth comparison of essential analytical techniques for the comprehensive characterization of 6-Chloro-2-fluoropyridin-3-ol, a key heterocyclic intermediate in pharmaceutical and agrochemical research. For professionals in drug development, ensuring the structural integrity and purity of such building blocks is non-negotiable. This document moves beyond mere procedural lists to explain the scientific rationale behind methodological choices, offering a self-validating framework for robust chemical analysis.
The multifaceted nature of this compound, with its halogenated pyridine core and hydroxyl functionality, necessitates a multi-technique, or orthogonal, approach for unambiguous characterization. We will explore the specific roles and synergies of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of this compound. It provides detailed information about the chemical environment of individual atoms and their connectivity. For this specific molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.
Causality Behind Experimental Choices
-
¹H NMR: Identifies the two protons on the pyridine ring. Their chemical shifts, multiplicities (splitting patterns), and coupling constants provide critical information about their positions relative to the chloro, fluoro, and hydroxyl substituents.
-
¹³C NMR: Maps the carbon framework of the molecule. The chemical shifts of the five carbons in the pyridine ring are influenced by the attached functional groups, helping to confirm the substitution pattern.
-
¹⁹F NMR: Directly observes the fluorine nucleus. This is a crucial experiment to confirm the presence and electronic environment of the fluorine atom. Furthermore, coupling between fluorine and adjacent protons (H-F coupling) or carbons (C-F coupling) provides definitive evidence of their spatial proximity, locking in the structural assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe the exchangeable hydroxyl proton.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition: Acquire the spectrum, which is typically fast due to the 100% natural abundance of ¹⁹F.
Data Interpretation and Expected Results
The following table summarizes the anticipated NMR data for this compound. Actual chemical shifts can vary slightly based on solvent and concentration.
| Technique | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |
| ¹H NMR | H-4 | ~7.0 - 7.5 | Doublet of doublets (dd), ³J(H-H) and ⁴J(H-F) |
| H-5 | ~7.5 - 8.0 | Doublet of doublets (dd), ³J(H-H) and ⁵J(H-F) | |
| OH | Variable | Broad singlet (bs) | |
| ¹³C NMR | C-2 | ~155 - 165 | Doublet, ¹J(C-F) |
| C-3 | ~140 - 150 | Doublet, ²J(C-F) | |
| C-4 | ~115 - 125 | Doublet, ³J(C-F) | |
| C-5 | ~130 - 140 | Singlet or small doublet | |
| C-6 | ~145 - 155 | Singlet or small doublet | |
| ¹⁹F NMR | F-2 | ~ -70 to -90 | Singlet or complex multiplet due to H-F couplings |
Note: Data is hypothetical and based on typical values for similar structures. For an example of NMR data for a related compound, see the spectrum of 6-Bromo-2-chloro-3-fluoropyridine.[1]
NMR Experimental Workflow
Caption: Workflow for NMR-based structural elucidation.
Molecular Weight and Formula Confirmation: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental formula of the target compound.
Causality Behind Experimental Choices
-
Molecular Weight Confirmation: MS provides a direct measurement of the molecular mass, offering immediate confirmation that the desired product has been synthesized.
-
Elemental Formula Verification: High-Resolution Mass Spectrometry (HRMS), often using TOF or Orbitrap analyzers, can measure mass with extremely high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula, distinguishing it from other potential structures with the same nominal mass.
-
Isotopic Pattern Analysis: A key validation step for this compound is the observation of the characteristic chlorine isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks ([M]+ and [M+2]+) with an approximate intensity ratio of 3:1, serving as a definitive signature for a monochlorinated compound.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI) via direct infusion or coupled with an HPLC system. ESI is a soft ionization technique well-suited for this type of molecule.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical calculated mass. Analyze the isotopic distribution pattern.
Data Interpretation and Expected Results
The molecular formula for this compound is C₅H₃ClFNO.
| Parameter | Calculated Value | Expected Observation |
| Monoisotopic Mass ([M]) | 146.9887 | Measured m/z for [M+H]⁺: 147.9960 or [M-H]⁻: 145.9814 |
| Isotopic Pattern | [M]⁺ (¹²C₅¹H₃³⁵Cl¹⁹F¹⁴N¹⁶O): 100% | Peak at m/z corresponding to the monoisotopic mass. |
| [M+1]⁺: ~5.8% | Peak at M+1 with ~5.8% relative intensity (from ¹³C). | |
| [M+2]⁺ (¹²C₅¹H₃³⁷Cl¹⁹F¹⁴N¹⁶O): ~32% | A peak at M+2 with ~32% relative intensity, characteristic of one chlorine atom. |
Calculated values are based on the most abundant isotopes. The molecular weight listed on commercial sites is the average molecular weight (147.54).
Mass Spectrometry Analysis Workflow
Caption: Workflow for Mass Spectrometry analysis.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a chemical compound. It separates the main compound from any impurities, such as starting materials, byproducts, or degradation products, allowing for accurate quantification.
Causality Behind Experimental Choices
-
Separation Principle: A reversed-phase HPLC (RP-HPLC) method is the logical choice. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile). This compound, being a moderately polar aromatic compound, will interact with the column and elute at a characteristic retention time.
-
Detection: The pyridine ring contains a chromophore that absorbs ultraviolet (UV) light. Therefore, a UV detector is a simple, robust, and effective means of detection. A full UV-Vis scan using a Diode Array Detector (DAD) can also help in peak identification and purity assessment.
-
Quantification: The area under the chromatographic peak is directly proportional to the concentration of the compound. By calculating the area percentage of the main peak relative to the total area of all peaks, the purity can be accurately determined.
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use a standard HPLC system with a UV or DAD detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is often preferred to separate impurities with a wide range of polarities. For example: Acetonitrile (A) and 0.1% Formic Acid in Water (B). Gradient: Start at 10% A, ramp to 90% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance, likely around 254 nm or 270 nm (to be determined by a UV scan).
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity.
Data Interpretation and Expected Results
| Parameter | Expected Outcome | Interpretation |
| Chromatogram | A single, sharp, symmetrical main peak. | Indicates a high-purity sample. |
| Retention Time (t_R_) | Consistent for a given method. | A characteristic identifier for the compound under specific conditions. |
| Purity (% Area) | >98% (typical for research grade) | The area of the main peak divided by the total peak area x 100. |
| Impurities | Small peaks at different retention times. | Presence of starting materials, byproducts, or degradants. |
This method is based on established protocols for aromatic compounds.[2] For complex samples, method development and validation are crucial.[3][4]
HPLC Purity Analysis Workflow
Caption: Workflow for HPLC-based purity assessment.
Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality Behind Experimental Choices
While FT-IR does not provide the detailed structural map of NMR, it serves as a quick and valuable quality control check. It confirms the presence of key functional groups expected in the this compound structure and the absence of impurities with distinct IR signatures (e.g., a carbonyl group from an oxidized impurity).
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Interpretation and Expected Results
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 1550 - 1650 | C=C / C=N stretch | Pyridine ring vibrations |
| 1200 - 1300 | C-O stretch | Phenolic C-O |
| 1100 - 1250 | C-F stretch | Aryl-Fluoride |
| 700 - 850 | C-Cl stretch | Aryl-Chloride |
These assignments are based on standard FT-IR correlation tables for pyridine and related compounds.[5][6][7][8]
FT-IR Analysis Workflow
Caption: Workflow for FT-IR functional group analysis.
Comparative Summary of Analytical Techniques
| Technique | Primary Purpose | Strengths | Limitations |
| NMR | Unambiguous structure elucidation | Provides detailed connectivity and stereochemical information. ¹⁹F NMR is definitive for fluorine. | Lower sensitivity than MS; requires relatively pure sample (>90%). |
| MS | Molecular weight and formula confirmation | Extremely high sensitivity; HRMS provides exact elemental composition; isotopic patterns are highly diagnostic. | Does not provide detailed structural connectivity (isomers can have the same mass). |
| HPLC | Purity assessment and quantification | High resolving power for separating impurities; excellent for accurate quantification. | Does not provide structural information on its own (requires coupling with MS or reference standards). |
| FT-IR | Functional group identification | Fast, non-destructive, and requires minimal sample preparation; good for a quick identity check. | Provides limited structural information; not suitable for quantification or purity of complex mixtures. |
Conclusion
The comprehensive characterization of this compound is not achieved by a single technique but by the synergistic application of multiple, orthogonal methods. NMR spectroscopy serves as the definitive tool for structural elucidation. High-resolution mass spectrometry provides unequivocal confirmation of the molecular weight and elemental formula, with isotopic pattern analysis acting as a crucial validation point. HPLC is the indispensable method for accurately determining chemical purity. Finally, FT-IR offers a rapid confirmation of the expected functional groups. By integrating the data from these four techniques, researchers and drug development professionals can establish a complete, validated analytical profile, ensuring the quality, identity, and integrity of this critical chemical building block.
References
- PubChem. 6-Chloro-3-fluoropyridine-2-carboxylic acid.
- Cherry, A. et al. Supporting information.
- PubChem. 6-Chloro-3-fluoro-2-methylpyridine.
- ResearchGate. FT-IR spectra. (A)
- ChemWhat. 6-Chloro-2-fluoropyridine-3-boronic acid. [Link]
- Semantic Scholar. The FTIR Spectra of Pyridine and Pyridine-d₅. [Link]
- CET Scientific Services. Pyridine FTIR Spectroscopy. [Link]
- ResearchGate. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]
- ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]
- PubChem. 6-Chloro-2-methylhept-4-yn-3-ol.
- National Center for Biotechnology Information.
- ResearchGate.
Sources
- 1. 6-BroMo-2-chloro-3-fluoropyridine(1211591-93-3) 1H NMR [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]
- 7. cet-science.com [cet-science.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Analysis of 6-Chloro-2-fluoropyridin-3-ol
This guide provides a comprehensive, in-depth analysis of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-Chloro-2-fluoropyridin-3-ol, a critical intermediate in pharmaceutical synthesis. We will explore the causality behind the method's development, present a detailed experimental protocol, and objectively compare its performance against alternative analytical techniques. The methodologies and validation principles described herein are grounded in authoritative guidelines to ensure scientific integrity and reproducibility.
The Criticality of Purity in Pharmaceutical Intermediates
This compound is a substituted pyridinol derivative whose structural complexity makes it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of such an intermediate is paramount; trace impurities can carry through the synthetic route, potentially leading to the formation of undesired side products, reduced final product yield, and, most critically, altered efficacy or toxicity of the API. Therefore, a precise, accurate, and reliable analytical method is not merely a quality control check but a foundational component of drug development and safety assurance.
High-Performance Liquid Chromatography (HPLC) is the gold standard for this application due to its high resolving power, sensitivity, and quantitative accuracy.[1][2] This guide focuses on a specifically developed Reversed-Phase HPLC (RP-HPLC) method, which is ideally suited for polar aromatic compounds like this compound.[3][4]
An Optimized RP-HPLC Method for this compound
The method detailed below has been designed to provide excellent separation of the main analyte from potential process-related impurities and degradation products.
Causality of Method Parameter Selection
The choice of each parameter is a deliberate step to optimize the separation based on the physicochemical properties of this compound and its likely impurities.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the stationary phase.[4][5] The non-polar C18 ligands provide a hydrophobic surface that interacts with the aromatic pyridine ring of the analyte. This reversed-phase approach is highly effective for retaining and separating polar to moderately non-polar compounds from a polar mobile phase.[3][6]
-
Mobile Phase: A gradient elution using water with a mild acid (formic acid) and acetonitrile is employed.
-
Aqueous Component (0.1% Formic Acid in Water): The aqueous phase ensures the mobile phase is polar. The addition of formic acid serves to control the pH, suppressing the ionization of the hydroxyl group on the pyridinol ring. This results in a single, un-ionized form of the analyte, leading to sharper, more symmetrical peaks and reproducible retention times.
-
Organic Modifier (Acetonitrile): Acetonitrile is a common organic solvent in RP-HPLC that is miscible with water and has a low UV cutoff.[3]
-
Gradient Elution: A gradient program, starting with a high aqueous content and progressively increasing the acetonitrile concentration, is crucial. This allows for the effective elution of early-eluting polar impurities, provides sharp resolution for the main analyte peak, and ensures that any later-eluting, more non-polar impurities are washed from the column in a reasonable time.
-
-
Detection Wavelength: The UV detector is set to 275 nm. This wavelength is chosen based on the expected UV absorbance maximum of the substituted pyridine chromophore, providing high sensitivity for the analyte and its structurally related impurities.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is critical for ensuring the reproducibility of retention times by minimizing viscosity fluctuations in the mobile phase.
Experimental Protocol: Step-by-Step Methodology
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD) |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Diluent | 50:50 (v/v) Acetonitrile:Water |
Procedure
-
Mobile Phase Preparation:
-
For Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Degas both mobile phases using an ultrasonic bath or vacuum filtration before use.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 20 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Perform five replicate injections of the Standard Solution to establish system suitability.
-
Inject the Sample Solution for analysis.
-
-
Data Analysis:
-
The purity is calculated using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation: A Self-Validating System
To ensure the trustworthiness of this protocol, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10] This process demonstrates that the analytical procedure is fit for its intended purpose.[11] Concurrently, all analytical runs must meet the system suitability test (SST) criteria outlined in the United States Pharmacopeia (USP) General Chapter <621>.[12][13][14]
Key Validation & SST Parameters:
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The main peak is free from interference from blanks, impurities, and degradation products. Peak Purity Index > 0.999. | Confirms the method's ability to assess the analyte unequivocally.[8] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. | Demonstrates a direct proportional relationship between concentration and detector response.[7] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. | Measures the closeness of the experimental value to the true value. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). | Assesses the degree of scatter between a series of measurements. |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | Defines the lowest concentration of analyte that can be reliably detected and quantified. |
| System Suitability (SST) | Tailing Factor ≤ 1.5; Theoretical Plates > 2000; %RSD of peak area and retention time for replicate injections ≤ 2.0%. | Ensures the chromatographic system is performing adequately for the analysis.[14][15] |
Comparative Analysis with Alternative Techniques
While HPLC is the recommended method, it is instructive to compare its performance with other common analytical techniques.
| Feature | Optimized RP-HPLC | Thin-Layer Chromatography (TLC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning on a thin layer of adsorbent.[1] | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard. |
| Resolution | High (baseline separation of closely related impurities). | Low to Moderate. | N/A (Purity determined from signal integration, not chromatographic separation). |
| Sensitivity (LOQ) | Very High (~0.01% level). | Low (~0.5-1% level). | Moderate (~0.1% level, depends on analyte and standard). |
| Quantitative Accuracy | High (requires reference standard for assay). | Semi-quantitative at best. | Very High (Primary method, does not require a specific analyte standard). |
| Analysis Time | ~20 minutes per sample. | ~30-60 minutes per plate (multiple samples). | ~15 minutes per sample. |
| Throughput | High (amenable to automation with an autosampler). | Moderate. | Moderate. |
| Primary Use Case | Routine QC, stability testing, impurity profiling. | Rapid, preliminary checks; reaction monitoring. | Absolute purity determination, certification of reference materials. |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the purity analysis process, from initial sample handling to the final report generation.
Caption: Workflow for the HPLC purity analysis of this compound.
Conclusion
The Reversed-Phase HPLC method detailed in this guide provides a robust, sensitive, and reliable solution for the purity analysis of this compound. Its high resolving power makes it superior to Thin-Layer Chromatography for detecting and quantifying closely related impurities. While Quantitative NMR offers the advantage of absolute quantification, the proposed HPLC method is better suited for routine quality control environments due to its higher throughput and sensitivity for trace impurities. Adherence to the outlined protocol and rigorous validation based on ICH and USP standards will ensure that the purity data generated is accurate, reproducible, and compliant with regulatory expectations, thereby safeguarding the quality of downstream pharmaceutical manufacturing.
References
- U.S. Pharmacopeia.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. [Link]
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. (n.d.). ICH guideline Q2(R2)
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- Wikipedia. (n.d.).
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
- Phenomenex. (2025, August 12). Normal-phase vs.
- ResearchGate. (2024, June 27). (PDF)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. jordilabs.com [jordilabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. usp.org [usp.org]
- 13. agilent.com [agilent.com]
- 14. Chromatography [usp.org]
- 15. <621> CHROMATOGRAPHY [drugfuture.com]
A Comparative Guide to the Reactivity of 6-Chloro-2-fluoropyridin-3-ol and Other Halopyridines for Drug Development Professionals
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry. The strategic functionalization of this heterocycle is paramount in the synthesis of novel therapeutic agents. This guide provides an in-depth comparative analysis of the reactivity of 6-Chloro-2-fluoropyridin-3-ol against other common halopyridine building blocks. We will delve into the nuanced interplay of electronic and steric effects that govern their behavior in key synthetic transformations, supported by established chemical principles and detailed experimental protocols to empower your research.
Introduction: The Versatile Halopyridine in Synthetic Chemistry
Halopyridines are indispensable intermediates in the synthesis of pharmaceuticals and agrochemicals. Their utility is rooted in the reactivity of the carbon-halogen bond, which allows for a diverse array of functionalizations. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it susceptible to nucleophilic attack, particularly at the 2- and 4-positions where the negative charge of the Meisenheimer intermediate can be effectively stabilized. This guide will focus on comparing the reactivity of this compound with benchmark dichloropyridines, such as 2,6-dichloropyridine and 3,5-dichloropyridine, in two critical classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Leaving Groups and Ring Activation
Nucleophilic aromatic substitution is a fundamental transformation for the derivatization of electron-poor aromatic systems. The reactivity of halopyridines in SNAr reactions is a delicate balance of several factors, primarily the nature of the halogen leaving group and the electronic environment of the pyridine ring.
The General Reactivity Trend of Halogens
In SNAr reactions where the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, the reactivity order of the halogens is typically F > Cl > Br > I.[1][2][3] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the negatively charged intermediate through a powerful inductive effect.[1]
Comparative Reactivity Analysis
While direct kinetic data for this compound is not extensively reported in the literature, we can predict its reactivity based on established principles.
| Compound | Halogen at Position 2 | Halogen at Position 6 | Other Substituents | Predicted SNAr Reactivity | Rationale |
| This compound | Fluoro | Chloro | 3-Hydroxy | High | The highly activating fluorine at the 2-position is the most likely site for nucleophilic attack. The ortho-hydroxyl group can potentially modulate reactivity through hydrogen bonding with the incoming nucleophile. |
| 2,6-Dichloropyridine | Chloro | Chloro | None | Moderate | Both chlorine atoms are at activated positions (ortho to the ring nitrogen). Mono-substitution is generally straightforward.[4][5] |
| 3,5-Dichloropyridine | None | None | 3,5-Dichloro | Low | The chlorine atoms are meta to the ring nitrogen, a less activated position for SNAr, resulting in lower reactivity under standard conditions.[5] |
The presence of both a highly activating fluorine at the 2-position and a moderately activating chlorine at the 6-position in this compound suggests a high degree of reactivity in SNAr reactions. The fluorine is the more likely leaving group in a typical SNAr reaction. The hydroxyl group at the 3-position can also influence the reaction's regioselectivity and rate through intramolecular hydrogen bonding.[6]
Experimental Protocol: Kinetic Analysis of SNAr by UV-Vis Spectrophotometry
To quantitatively compare the reactivity of different halopyridines, a kinetic analysis under pseudo-first-order conditions can be performed using UV-Vis spectrophotometry.[1]
Reagents and Equipment:
-
Halopyridine substrates (e.g., this compound, 2,6-dichloropyridine)
-
Nucleophile (e.g., sodium ethoxide, piperidine)
-
Anhydrous solvent (e.g., ethanol, DMSO)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the halopyridine substrate (e.g., 10 mM in the chosen solvent).
-
Prepare a stock solution of the nucleophile at a concentration at least 10-fold higher than the substrate.
-
Equilibrate the spectrophotometer and the cuvette containing the nucleophile solution to the desired reaction temperature.
-
Initiate the reaction by injecting a small volume of the halopyridine stock solution into the cuvette and start data acquisition immediately.
-
Monitor the change in absorbance at a wavelength where the product absorbs and the starting material does not.
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance data to a first-order exponential equation.
-
The second-order rate constant is then calculated by dividing kobs by the concentration of the nucleophile.
Caption: Predicted site-selectivity for this compound in different reaction types.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Chloropyridines
This protocol is a general starting point and may require optimization for specific substrates. [7][8][9] Materials:
-
Chloropyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K3PO4) (3.0 mmol)
-
Degassed toluene (3 mL)
-
Degassed water (0.3 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the chloropyridine and the arylboronic acid.
-
Add the degassed toluene and water.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Chloropyridines
This protocol is a general starting point and may require optimization for specific substrates. [10] Materials:
-
Chloropyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd2(dba)3 (0.01 mmol, 1 mol% Pd)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Dry, degassed toluene (2 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd2(dba)3, RuPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the chloropyridine and the amine.
-
Add the dry, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The reactivity of this compound presents a unique profile for synthetic chemists. In nucleophilic aromatic substitution reactions, the presence of a highly activating fluorine at the 2-position suggests a high degree of reactivity, likely favoring substitution at this position. Conversely, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the C-Cl bond at the 6-position is the predicted site of reaction, offering a complementary regioselectivity. This dichotomous reactivity makes this compound a versatile building block for the synthesis of complex, polysubstituted pyridines. A thorough understanding of the principles outlined in this guide, coupled with the provided experimental frameworks, will enable researchers to effectively harness the synthetic potential of this and other halopyridines in their drug discovery endeavors.
References
- Wikipedia. (n.d.).
- Quora. (2018). Why does the hydroxyl group act as an ortho/para director?. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
- Chemistry LibreTexts. (2023).
- ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
- ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
- ACS Publications. (2022). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]
- ChemRxiv. (2021).
- ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]
- ResearchGate. (2025).
- ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- ResearchGate. (2025).
- PMC. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
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- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to ¹⁹F NMR Analysis of 6-Chloro-2-fluoropyridin-3-ol Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the precise analysis of reaction outcomes is paramount. The fluorinated pyridine scaffold, particularly derivatives of 6-Chloro-2-fluoropyridin-3-ol, represents a cornerstone in the synthesis of novel therapeutic agents. The unique electronic properties imparted by the fluorine atom necessitate analytical techniques that are both sensitive and specific. This guide provides an in-depth comparison of analytical methodologies for monitoring the reaction products of this compound, with a primary focus on the superior capabilities of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
The Challenge: Unambiguous Characterization of a Nucleophilic Aromatic Substitution (SNAr) Reaction
A common and synthetically valuable transformation of this compound is the nucleophilic aromatic substitution (SNAr) at the C6 position. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the ring towards nucleophilic attack, with the chlorine atom being the more facile leaving group compared to the strongly bonded fluorine. A representative reaction is the substitution with a secondary amine, such as morpholine, to yield the desired 2-fluoro-6-morpholinopyridin-3-ol.
However, as with any chemical transformation, the potential for side reactions, such as substitution at the C2 position or the formation of other byproducts, necessitates a robust analytical method to confirm the structure of the major product and identify any minor species.
¹⁹F NMR: The Analytical Tool of Choice
While standard techniques like ¹H NMR, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) provide valuable information, ¹⁹F NMR spectroscopy offers distinct advantages for the analysis of fluorinated compounds. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[1] Furthermore, the large chemical shift dispersion of ¹⁹F NMR, typically spanning over 400 ppm, minimizes signal overlap, a common challenge in ¹H NMR of complex molecules.[1] The absence of endogenous fluorine in most biological systems and organic starting materials also means that ¹⁹F NMR spectra are inherently background-free.
This guide will now delve into the practical application of ¹⁹F NMR for the analysis of the SNAr reaction of this compound with morpholine, comparing its performance with other analytical techniques.
Experimental Protocol: A Representative SNAr Reaction
The following protocol outlines a typical procedure for the synthesis of 2-fluoro-6-morpholinopyridin-3-ol.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (0.2 M) in a round-bottom flask, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
For ¹⁹F NMR analysis, dissolve a small sample of the purified product in CDCl₃.
¹⁹F NMR Data Analysis: Differentiating Products and Byproducts
The ¹⁹F chemical shift is highly sensitive to the electronic environment. In the starting material, this compound, the fluorine at the C2 position is influenced by the electron-withdrawing chlorine at C6 and the electron-donating hydroxyl group at C3. In the product, 2-fluoro-6-morpholinopyridin-3-ol, the chlorine atom is replaced by the more electron-donating morpholino group, which is expected to cause an upfield (less negative) shift in the ¹⁹F signal.
Table 1: Estimated ¹⁹F NMR Chemical Shifts of Reaction Components
| Compound | Structure | Estimated ¹⁹F Chemical Shift (ppm vs. CFCl₃) | Rationale |
| Starting Material: this compound | ![]() | ~ -70 to -80 | The fluorine is on a pyridine ring with an adjacent electron-donating hydroxyl group and a para electron-withdrawing chloro group. |
| Major Product: 2-Fluoro-6-morpholinopyridin-3-ol | ![]() | ~ -80 to -90 | Replacement of the para chloro group with a more electron-donating morpholino group will increase electron density at the fluorine, causing an upfield shift. |
| Potential Side Product: 6-Chloro-2-morpholinopyridin-3-ol | ![]() | No ¹⁹F Signal | The fluorine atom has been displaced. |
Disclaimer: The chemical shift values in Table 1 are estimations based on general principles of ¹⁹F NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.
Visualizing the Reaction Pathway and NMR Differentiation
The following diagram illustrates the SNAr reaction pathway and how ¹⁹F NMR can be used to distinguish the key species involved.
Caption: SNAr reaction of this compound with morpholine.
Comparison with Other Analytical Techniques
While ¹⁹F NMR is a powerful tool, a comprehensive analysis often involves a combination of techniques. The following table and diagram compare the utility of different methods for this specific application.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹⁹F NMR | - Direct detection of fluorine-containing species- Quantitative analysis of product ratios- Structural information from coupling constants | - High sensitivity and no background- Large chemical shift dispersion- Simple spectra for monofluorinated compounds | - Requires a fluorinated analyte- Can be less informative for complex mixtures without 2D techniques |
| ¹H NMR | - Information on the proton environment- Confirmation of overall structure | - Ubiquitous and well-understood- Provides detailed structural information | - Signal overlap in complex regions- Can be difficult to quantify overlapping signals |
| LC-MS | - Separation of components- Molecular weight determination | - High sensitivity and selectivity- Can analyze complex mixtures | - Does not provide detailed structural information- Ionization efficiency can vary between compounds |
| GC-MS | - Separation of volatile components- Molecular weight determination | - Excellent separation for volatile compounds- Provides fragmentation patterns for identification | - Not suitable for non-volatile or thermally labile compounds- Derivatization may be required |
Visual Comparison of Analytical Methods
Caption: Comparison of analytical techniques for reaction monitoring.
Conclusion: The Power of a Multi-faceted Approach
For the unambiguous analysis of the reaction products of this compound, ¹⁹F NMR spectroscopy stands out as a uniquely powerful tool. Its high sensitivity, lack of background interference, and the direct correlation of signals to fluorine-containing species make it ideal for confirming the formation of the desired product and identifying any fluorinated byproducts.
However, for a comprehensive understanding of the reaction outcome, a multi-technique approach is often the most robust strategy. The combination of ¹⁹F NMR for specific and quantitative analysis of fluorinated compounds, ¹H NMR for overall structural confirmation, and LC-MS for reaction monitoring and purity assessment provides a self-validating system that ensures the highest level of scientific integrity. This integrated analytical workflow empowers researchers in drug development to make informed decisions based on a complete and accurate picture of their chemical transformations.
References
- CAS. (n.d.). NMR Database for Faster Structural Data. CAS.
- Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry.
- Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
Sources
A Comparative Guide to the Bioactivity of 6-Chloro-2-fluoropyridin-3-ol Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its derivatives are known for a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2] Within this vast chemical space, halogenated pyridinols, and specifically the 6-Chloro-2-fluoropyridin-3-ol scaffold, represent a promising starting point for the development of novel therapeutic agents. The specific arrangement of the chloro, fluoro, and hydroxyl groups on the pyridine ring offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for targeting various biological macromolecules.
This guide provides a comparative analysis of the potential bioactivities of this compound derivatives. While direct, head-to-head experimental data for a comprehensive series of these specific derivatives is not extensively available in the public domain, this guide will infer structure-activity relationships (SAR) by drawing upon published data for structurally analogous compounds. We will explore potential therapeutic applications, delve into the causality behind experimental design for assessing bioactivity, and provide detailed protocols for relevant assays.
The this compound Scaffold: A Privileged Starting Point
The core structure of this compound combines several key features that are advantageous for drug design:
-
Halogenation: The presence of both chlorine and fluorine atoms significantly influences the molecule's electronic properties. The electron-withdrawing nature of these halogens can modulate the pKa of the pyridinolic hydroxyl group and the pyridine nitrogen, affecting how the molecule interacts with its biological target. Furthermore, halogens can form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity. The substitution pattern is crucial; for instance, the fluorine atom at the 2-position can influence the conformation of substituents and the overall metabolic stability of the compound.[3]
-
Hydroxyl Group: The pyridin-3-ol moiety is a key hydrogen bond donor and acceptor, allowing for critical interactions with amino acid residues in enzyme active sites or receptor binding pockets. Its acidity and hydrogen bonding capacity are fine-tuned by the adjacent fluorine and the chlorine at the 6-position.
-
Multiple Substitution Points: The pyridine ring offers several positions for further chemical modification. By systematically introducing different functional groups at the available positions (e.g., C4 and C5), a diverse chemical library can be generated to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties.
Comparative Bioactivity Profile and Structure-Activity Relationship (SAR) Insights
Based on the bioactivities of related pyridine derivatives, we can hypothesize the potential therapeutic applications and SAR trends for this compound derivatives.
Potential as Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors.[4] Kinases play a pivotal role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases.[5] The this compound core can serve as a scaffold to position substituents that interact with the ATP-binding pocket of kinases.
Hypothesized SAR for Kinase Inhibition:
-
Substitutions at C5: The C5 position is likely a key vector for achieving potency and selectivity. Introduction of bulky aromatic or heteroaromatic rings at this position via reactions like the Suzuki-Miyaura cross-coupling could lead to interactions with the hydrophobic regions of the kinase active site.[6] The nature of these substituents—their size, electronics, and hydrogen bonding potential—would be critical. For instance, analogues with a phenyl or substituted phenyl group at C5 have shown variable binding affinities for nicotinic acetylcholine receptors, indicating the sensitivity of this position to steric and electronic effects.[7]
-
Derivatization of the 3-hydroxyl group: Etherification or esterification of the hydroxyl group could modulate the compound's solubility and cell permeability. However, this may come at the cost of losing a critical hydrogen bond interaction with the target kinase.
-
Role of the 2-fluoro and 6-chloro groups: These groups are expected to anchor the pyridinol core within the binding site and contribute to the overall binding affinity. The 2-fluoro group, in particular, can enhance binding by interacting with the hinge region of many kinases.
Below is a diagram illustrating a hypothetical SAR for kinase inhibition based on the this compound scaffold.
Caption: Hypothesized Structure-Activity Relationship for this compound derivatives as kinase inhibitors.
Potential as Antimicrobial Agents
Pyridine derivatives have been explored for their antibacterial and antifungal activities.[8][9] The this compound scaffold could serve as a basis for developing new antimicrobial agents, potentially by inhibiting essential enzymes in microbial metabolic pathways.
Hypothesized SAR for Antimicrobial Activity:
-
Lipophilicity: The introduction of lipophilic side chains at the C4 or C5 positions could enhance the compounds' ability to penetrate bacterial or fungal cell membranes. Studies on 3-alkylpyridine analogs have shown that the length of the alkyl chain influences cytotoxicity, with longer chains often leading to higher activity.[10]
-
Specific Functional Groups: The addition of functional groups known to have antimicrobial properties, such as azoles or other heterocyclic moieties, could lead to potent compounds.
Comparative Data Summary
While a direct comparison of a homologous series of this compound derivatives is not available, the table below summarizes the bioactivity of various substituted pyridine derivatives from the literature to provide a contextual framework for the potential potency of this class of compounds.
| Compound Class | Target/Assay | Key Substituents | Bioactivity (IC50/Ki) | Reference |
| 5-Substituted Pyridine Analogues | Neuronal Nicotinic Acetylcholine Receptors | Phenyl, substituted phenyl, or heteroaryl at C5 | Ki = 0.055 to 0.69 nM | [7] |
| Pyrazolo[4,3-c]pyridines | PEX14-PEX5 Protein-Protein Interaction | N-1 and C-4 substitutions on a fused ring system | Nanomolar EC50 values against T. cruzi | [11] |
| 4-Substituted Pyridine-3-Sulfonamides | Carbonic Anhydrase (hCA) II & IX | Aliphatic lipophilic substituents vs. aromatic groups | Ki ranging from 137.5 nM to >10,000 nM | [12] |
| Pyrrolo[3,2-d]pyrimidine Derivatives | Kinase Insert Domain Receptor (KDR) | Varied substitutions on the pyrrolopyrimidine core | Not specified, but potent inhibition reported | [5] |
This table illustrates that substitutions on the pyridine ring can lead to highly potent compounds with nanomolar activities against a range of biological targets. This supports the rationale for exploring the bioactivity of this compound derivatives.
Experimental Protocols for Bioactivity Assessment
To evaluate the potential of this compound derivatives, a systematic screening cascade is necessary. The following are detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., against a panel of cancer-related kinases)
This protocol is designed to determine the concentration at which a compound inhibits 50% of the kinase activity (IC50).
1. Reagents and Materials:
- Recombinant human kinases (e.g., EGFR, VEGFR2, etc.)
- ATP (Adenosine triphosphate)
- Substrate peptide specific to the kinase
- Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
- Test compounds (this compound derivatives) dissolved in DMSO
- Positive control inhibitor (e.g., Staurosporine)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates
- Plate reader capable of luminescence detection
2. Experimental Procedure:
- Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
- Assay Plate Setup: Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
- Kinase Reaction:
- Prepare a kinase/substrate mixture in kinase buffer.
- Add 10 µL of the kinase/substrate mixture to each well.
- Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
- Initiate Phosphorylation:
- Prepare an ATP solution in kinase buffer.
- Add 10 µL of the ATP solution to each well to start the reaction.
- Incubate for 1 hour at room temperature.
- Detection:
- Add 25 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Data Acquisition: Read the luminescence on a plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that prevents visible growth of a bacterium.
1. Reagents and Materials:
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Growth medium (e.g., Mueller-Hinton Broth)
- Test compounds dissolved in DMSO
- Positive control antibiotic (e.g., Ciprofloxacin)
- 96-well microtiter plates
- Spectrophotometer (plate reader)
2. Experimental Procedure:
- Bacterial Culture Preparation: Inoculate the bacterial strain into the growth medium and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.
- Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the growth medium directly in the 96-well plate.
- Inoculation: Add the bacterial suspension to each well containing the diluted compounds.
- Controls: Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (medium only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
The diagram below illustrates a general workflow for screening and evaluating the bioactivity of a new chemical series like the this compound derivatives.
Caption: A typical workflow for the bioactivity screening and optimization of a novel chemical series.
Conclusion
The this compound scaffold is a promising starting point for the development of novel bioactive compounds. By leveraging insights from the structure-activity relationships of analogous pyridine derivatives, it is plausible to direct synthetic efforts towards derivatives with potent kinase inhibitory or antimicrobial activities. The strategic placement of substituents, particularly at the C5 position, will be crucial in determining the potency and selectivity of these compounds. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these derivatives. Further research, involving the synthesis and biological testing of a focused library of this compound derivatives, is warranted to fully explore the therapeutic potential of this chemical class.
References
- BenchChem. (2025). Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Comparative Guide.
- Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633.
- Fluoromart. (n.d.). 6-chloro-3-fluoropyridin-2-ol.
- Unlu, S., & Dalkara, S. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(10), 2269.
- MDPI. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
- ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
- Chem-Impex. (n.d.). 6-Chloro-2-fluoropyridine-3-boronic acid.
- ResearchGate. (2025). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives.
- ResearchGate. (2014). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity.
- PubMed Central. (n.d.). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies.
- MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles.
- MDPI. (2024). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold.
- MDPI. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review.
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The Structure-Activity Relationship of 6-Chloro-2-fluoropyridin-3-ol Analogs: A Comparative Guide for Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its ability to form key hydrogen bonds and serve as a versatile template for chemical modification has led to numerous approved therapeutics.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a highly functionalized subclass: 6-Chloro-2-fluoropyridin-3-ol analogs. While direct, comprehensive SAR studies on this specific analog series are not extensively published, this guide synthesizes data from closely related structures to provide a robust, predictive framework for researchers, scientists, and drug development professionals. We will explore the strategic importance of each substituent, propose optimization pathways, and provide foundational experimental protocols for synthesis and evaluation.
The this compound Scaffold: A Privileged Starting Point
The this compound core is a compelling starting point for inhibitor design due to its unique combination of electronic and steric properties. The pyridine ring itself is a well-established bioisostere for other aromatic and heterocyclic systems, prized for its metabolic stability and ability to engage in crucial protein-ligand interactions.[1] The strategic placement of chloro, fluoro, and hydroxyl groups provides distinct vectors for chemical modification and interaction with biological targets, most notably the ATP-binding site of protein kinases.
The core scaffold's utility is rooted in the following features:
-
Hydrogen Bonding Capability: The 3-hydroxyl group and the pyridine nitrogen are perfectly positioned to act as hydrogen bond donors and acceptors, respectively. This arrangement is highly effective at mimicking the adenine portion of ATP, allowing it to anchor inhibitors into the kinase hinge region.[2][3]
-
Halogenation for Potency and Selectivity: The incorporation of fluorine and chlorine atoms significantly modulates the electronic character of the pyridine ring. Fluorine, with its high electronegativity and small size, can enhance binding affinity, improve metabolic stability, and alter pKa, thereby improving pharmacokinetic properties.[1] The chlorine atom provides an additional point of interaction and a potential site for further chemical modification.
-
Vectors for Derivatization: The core structure presents multiple sites for substitution, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties.
Deconstructing the SAR: A Positional Analysis
To build a predictive SAR model, we will analyze the probable contribution of each key functional group based on evidence from analogous inhibitor classes.
The Crucial Role of the 3-Hydroxyl Group and Pyridine Nitrogen
The 2-hydroxypyridine moiety exists in tautomeric equilibrium with its 2-pyridone form. In the context of kinase inhibition, this feature is paramount. The vast majority of ATP-competitive inhibitors form one to three hydrogen bonds with the backbone amides and carbonyls of the kinase hinge region.[4]
-
The Hinge-Binding Motif: The 3-hydroxypyridine core is predicted to form a bidentate hydrogen bond with the kinase hinge, where the hydroxyl group acts as a hydrogen bond donor to a backbone carbonyl (often at position gk+1) and the pyridine nitrogen acts as a hydrogen bond acceptor from a backbone N-H group (often at position gk+3).[2] This two-point anchor is a hallmark of potent kinase inhibition and is critical for orienting the rest of the inhibitor within the ATP-binding site.
The Influence of the 2-Fluoro Substituent
The fluorine atom at the C2 position is not merely a passive substituent. Its strong electron-withdrawing nature has profound effects:
-
Modulation of pKa: The 2-fluoro group lowers the pKa of the pyridine nitrogen, which can influence the overall charge state of the molecule at physiological pH and fine-tune the strength of the hydrogen bond it accepts from the kinase hinge.
-
Enhanced Potency: In many classes of kinase inhibitors, the addition of fluorine to the core heterocycle leads to a significant increase in potency.[5] This can be attributed to favorable electrostatic interactions with the protein or the displacement of water molecules from the binding site.
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the half-life of the compound.[1]
The 6-Chloro Substituent: A Vector for Potency and Further Modification
The chlorine atom at the C6 position serves multiple purposes in inhibitor design:
-
Hydrophobic Interactions: The 6-chloro group can occupy a small hydrophobic pocket, contributing to the overall binding affinity of the molecule. In pyrido[2,3-d]pyrimidin-7-one based Abl inhibitors, for example, a dichlorophenyl moiety is a key feature for high potency.[6]
-
Modulation of Reactivity: The chlorine atom activates the pyridine ring for certain chemical reactions, but more importantly, it serves as a stable substituent that can influence the electronic landscape of the entire scaffold.
-
Selectivity Tuning: The size and electronic properties of the substituent at this position can be critical for achieving selectivity against off-target kinases. Modifications at this position can be used to exploit subtle differences in the ATP-binding sites across the kinome.
Comparative Analysis: Predicting Activity Trends
Based on the principles discussed, we can construct a predictive framework for the SAR of novel this compound analogs. The following table summarizes expected trends when modifying the core scaffold, drawing parallels from published data on related kinase inhibitors.
| Modification Site | Proposed Modification | Expected Impact on Activity | Rationale / Supporting Evidence |
| Position 3 | Methylation of hydroxyl (O-CH3) | Significant Decrease | Blocks the critical hydrogen bond donor interaction with the kinase hinge.[4] |
| Position 3 | Replacement of -OH with -NH2 | Activity May Be Retained or Altered | The amine can still act as a hydrogen bond donor. The change in pKa and geometry will likely alter potency and selectivity. |
| Position 2 | Replacement of -F with -Cl or -Br | Potency May Be Retained or Slightly Decreased | In chloropyrimidine inhibitors of MSK1, switching a 2-Cl to a 2-F increased potency 10-fold, while a 2-Br was equipotent.[5] This suggests a strong preference for a small, highly electronegative atom at this position. |
| Position 6 | Replacement of -Cl with -CH3 | Likely Decrease | Loss of favorable halogen interactions and potential introduction of steric hindrance. |
| Position 6 | Replacement of -Cl with larger hydrophobic groups (e.g., phenyl) | Potentially Increased Potency | If the target kinase has a suitable hydrophobic pocket, larger groups can significantly enhance binding affinity through van der Waals interactions.[6] |
| Position 4 or 5 | Addition of small alkyl or aryl groups | Potency and Selectivity Modulation | These positions often point towards the solvent-exposed region or deeper into the ATP pocket. Substituents here can be used to "grow" the molecule into selectivity pockets or improve physicochemical properties.[6] |
Experimental Protocols & Workflows
To validate these SAR predictions, a systematic approach to synthesis and biological evaluation is required.
General Synthetic Workflow
The synthesis of this compound analogs can be approached by building upon established methods for substituted pyridines. A key precursor is often a corresponding aminopyridine.[7]
Diagram: General SAR Exploration Workflow
Caption: A typical workflow for the design and optimization of novel kinase inhibitors.
Protocol: Synthesis of a Hypothetical Analog via Suzuki Coupling
This is a representative, generalized protocol based on common cross-coupling reactions used for pyridine derivatization.[8]
-
Protection: Protect the 3-hydroxyl group of this compound with a suitable protecting group (e.g., TBDMS or MOM) to prevent side reactions.
-
Borylation: Convert the 6-chloro substituent to a boronic ester via a palladium-catalyzed reaction with a reagent like bis(pinacolato)diboron.
-
Suzuki Coupling: Couple the resulting pyridyl boronic ester with a desired aryl or heteroaryl halide (R-X) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water).
-
Deprotection: Remove the protecting group from the 3-hydroxyl group under appropriate conditions (e.g., TBAF for TBDMS) to yield the final analog.
-
Purification: Purify the final compound using column chromatography or recrystallization. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
Protocol: Lanthascreen™ Eu Kinase Binding Assay (Generic)
This protocol describes a common method for measuring inhibitor binding to a kinase active site.
-
Reagent Preparation: Prepare a solution of the test compounds (analogs) in DMSO, followed by serial dilution in kinase buffer. Prepare solutions of the Eu-anti-tag antibody, the Alexa Fluor™ 647-labeled kinase tracer, and the target kinase.
-
Assay Plate Setup: In a 384-well plate, add the kinase, the Eu-antibody, and the test compound solution.
-
Incubation: Allow the components to incubate at room temperature for a specified time (e.g., 60 minutes) to allow for inhibitor binding.
-
Tracer Addition: Add the Alexa Fluor™ 647-tracer to the wells. This tracer is a known ligand for the kinase's ATP site.
-
FRET Measurement: After another incubation period, read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The signal is proportional to the amount of tracer bound to the kinase.
-
Data Analysis: A decrease in the FRET signal indicates displacement of the tracer by the test compound. Plot the signal versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Mechanism: Kinase Hinge Interaction
The foundational interaction for this class of compounds is with the kinase hinge. The following diagram illustrates this predicted binding mode.
Diagram: Predicted Kinase Hinge Interaction
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Metabolite Identification of 6-Chloro-2-fluoropyridin-3-ol Using LC-MS
In the landscape of drug discovery and development, a thorough understanding of a candidate molecule's metabolic fate is not merely a regulatory checkbox; it is a fundamental pillar of preclinical safety and efficacy assessment. For novel heterocyclic compounds like 6-Chloro-2-fluoropyridin-3-ol, identifying its metabolites is critical. These transformed molecules can range from inactive byproducts to pharmacologically active or even toxic species. This guide provides a comparative analysis of modern Liquid Chromatography-Mass Spectrometry (LC-MS) platforms and outlines a strategic workflow for the robust identification of metabolites, grounded in field-proven methodologies.
The Analytical Imperative: Why Metabolite ID for Halogenated Pyridines Matters
Substituted pyridines are a cornerstone of medicinal chemistry.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, can significantly alter a molecule's metabolic profile, often directing metabolism towards specific pathways while blocking others. The transformation rate and metabolic pathways of pyridine derivatives are highly dependent on their substituents.[3] Therefore, a comprehensive analytical strategy is required to detect and structurally elucidate a diverse range of potential metabolites, which may include products of oxidation, conjugation, and other biotransformations.
Comparing the Mass Spectrometry Toolbox: QqQ, Q-TOF, and Orbitrap
The choice of mass spectrometer is the most critical decision in a metabolite identification workflow. Each instrument operates on different principles, offering a unique balance of sensitivity, resolution, mass accuracy, and qualitative vs. quantitative strengths. The primary platforms for this work are Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based systems.
High-Resolution Mass Spectrometry (HRMS) platforms, such as TOF and Orbitrap, are leading tools for identifying known and unknown metabolites.[4][5] They provide highly accurate mass measurements, which allow for the determination of elemental composition—the first and most crucial step in identifying an unknown.[6][7]
| Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Quadrupole-Orbitrap |
| Primary Application | Targeted Quantification | Qualitative ID & Quantification | Qualitative ID & Quantification |
| Operating Principle | Sequential mass filtering | Measures ion flight time | Measures ion orbital frequency |
| Mass Resolution | Low (~0.7 Da) | High (up to 60,000 FWHM) | Very High (up to 500,000+ FWHM) |
| Mass Accuracy | N/A (Nominal Mass) | High (< 5 ppm) | Very High (< 3 ppm, often < 1 ppm) |
| Key Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan MS & MS/MS | Full Scan MS & MS/MS |
| Strength | Unmatched sensitivity & selectivity for knowns.[8][9] | Fast scan speeds, good dynamic range. | Highest resolution and mass accuracy.[10] |
| Limitation | Poor for unknown screening. | Lower resolution than Orbitrap. | Slower scan speeds at highest resolution. |
Expert Insight: The Right Tool for the Job
A common pitfall is viewing these instruments as mutually exclusive. A truly robust strategy leverages their complementary strengths. HRMS (Q-TOF and Orbitrap) is the workhorse for the discovery phase. Its ability to provide accurate mass data for both precursor and fragment ions is essential for proposing and confirming elemental compositions of unknown metabolites.[4] While both are excellent, Orbitraps generally offer higher resolution, which can be crucial for separating metabolites from complex matrix interferences.[11][12][13]
Conversely, the Triple Quadrupole excels at targeted analysis. Once metabolites are identified, the highly sensitive and specific Multiple Reaction Monitoring (MRM) mode on a QqQ is the gold standard for quantification in subsequent pharmacokinetic or toxicology studies.[14][15]
A Validated Workflow for Metabolite Discovery
This section details a self-validating experimental workflow designed to move from initial metabolic screening to confident structural elucidation.
Caption: High-level workflow for in vitro metabolite identification.
Experimental Protocol 1: In Vitro Metabolism with Liver S9 Fractions
The use of liver S9 fractions is a cost-effective and efficient first step, as it contains a broad array of both Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs, SULTs) metabolic enzymes.[16]
Rationale: This protocol is designed to generate a wide profile of potential metabolites by providing the necessary cofactors for major enzymatic pathways.
Materials:
-
This compound (Test Article)
-
Pooled Human Liver S9 Fraction (e.g., from a commercial supplier)
-
NADPH Regeneration System (e.g., Glucose-6-phosphate, G6P-dehydrogenase)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Ice-cold Acetonitrile (ACN) containing an internal standard
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a cofactor master mix in phosphate buffer containing the NADPH regeneration system, UDPGA, and PAPS.
-
Pre-incubation: Add the S9 fraction (final protein concentration ~1 mg/mL) to the master mix and pre-incubate at 37°C for 5 minutes to equilibrate.
-
Initiate Reaction: Add the test article (e.g., final concentration of 1-10 µM) to the mixture to start the reaction. Include a negative control (no cofactors) and a time-zero control.
-
Incubation: Incubate the reaction at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold ACN. The time-zero control is quenched immediately after adding the test article.
-
Protein Precipitation: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[17][18]
-
Sample Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis. This sample can be injected directly or evaporated and reconstituted in mobile phase.
Experimental Protocol 2: Generic LC-HRMS Method for Discovery
Rationale: A reversed-phase gradient method provides robust separation for the parent compound and its likely, more polar, metabolites. The HRMS parameters are set for high-quality full scan data and data-dependent fragmentation to capture as much information as possible in a single run.
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS Instrument | Q-TOF or Orbitrap |
| Ionization Mode | Positive ESI |
| MS1 Scan Range | 100 - 1000 m/z |
| MS1 Resolution | >30,000 (Q-TOF) or >70,000 (Orbitrap) |
| MS/MS Acquisition | Data-Dependent Acquisition (Top 5 most intense ions) |
| Collision Energy | Stepped or Ramped (e.g., 10-40 eV) |
Data Interpretation: A Hypothetical Case Study
Following analysis, data mining software is used to find potential metabolite peaks by searching for expected mass shifts from the parent drug (e.g., +15.9949 Da for oxidation) and comparing incubated samples to controls.
Proposed Metabolic Pathway of this compound
The metabolism of pyridines often involves oxidation of the ring or substituents, followed by conjugation.[3] For this compound, likely pathways include hydroxylation and subsequent glucuronidation.
Caption: A plausible metabolic pathway for this compound.
Interpreting the Data
The combination of accurate mass and MS/MS fragmentation is key to confirming these structures.[19][20]
| Compound ID | Proposed Transformation | Formula [M+H]⁺ | Expected Mass [M+H]⁺ | Observed HRMS [M+H]⁺ | Mass Error (ppm) | Key MS/MS Fragments |
| Parent | - | C₅H₄ClFNO⁺ | 147.9960 | 147.9958 | -1.4 | 129.98, 102.01 |
| M1 | Hydroxylation (+O) | C₅H₄ClFNO₂⁺ | 163.9909 | 163.9905 | -2.4 | 145.98, 118.00 |
| M2 | Glucuronidation (+C₆H₈O₆) | C₁₁H₁₂ClFNO₇⁺ | 324.0278 | 324.0281 | +0.9 | 147.99 (Parent), Loss of 176.03 |
Deconstruction of the Evidence:
-
Parent Drug: The observed mass is within 2 ppm of the theoretical mass, confirming its identity. The MS/MS fragments correspond to losses of key functional groups.
-
Metabolite M1 (Hydroxylation): A mass shift of +15.9946 Da (Observed M1 - Observed Parent) strongly suggests the addition of one oxygen atom. The MS/MS fragmentation pattern will differ from the parent, helping to localize the position of the new hydroxyl group.
-
Metabolite M2 (Glucuronidation): The observed mass corresponds to the parent drug plus a glucuronic acid moiety. The definitive piece of evidence in the MS/MS spectrum is the neutral loss of 176.0321 Da, a characteristic signature for glucuronides, which often results in a fragment ion corresponding to the original parent drug (the aglycone).[21]
Conclusion and Strategic Recommendations
The identification of metabolites for a novel compound like this compound requires a multi-faceted and strategic approach. Simply acquiring data is insufficient; the causality behind the experimental design is paramount for generating trustworthy and defensible results.
-
Discovery Phase: Employ a high-resolution, accurate-mass instrument (Q-TOF or Orbitrap) for initial screening of in vitro metabolism samples. The primary goal is to confidently identify as many metabolites as possible based on accurate mass and MS/MS fragmentation data.
-
Quantification Phase: Once key metabolites are identified and characterized, develop a targeted, highly sensitive MRM method on a Triple Quadrupole mass spectrometer. This method will be essential for future ADME and toxicology studies that require precise quantification.
-
Adherence to Standards: Throughout the process, all methods intended for regulatory submission must be developed and validated according to industry standards, such as the FDA Bioanalytical Method Validation Guidance.[22][23][24]
By integrating the discovery power of HRMS with the quantitative superiority of QqQ-MS, researchers can build a complete picture of a drug candidate's metabolic profile, significantly de-risking the development process and accelerating its path to the clinic.
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A Senior Application Scientist's Guide to Catalyst Efficacy in the Functionalization of 6-Chloro-2-fluoropyridin-3-ol
Welcome to a comprehensive analysis of catalytic systems for the functionalization of 6-Chloro-2-fluoropyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize substituted pyridines as core building blocks in modern drug discovery. As a key intermediate, the selective and efficient transformation of this compound is paramount. The chloro-substituent at the C6 position serves as a versatile handle for introducing molecular complexity through cross-coupling reactions.
This document moves beyond a simple recitation of protocols. It provides a comparative analysis of catalyst efficacy for two of the most powerful and widely adopted C-C and C-N bond-forming reactions in the pharmaceutical industry: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination. We will dissect the causality behind catalyst selection, present validating experimental frameworks, and ground our discussion in authoritative literature.
Section 1: Palladium-Catalyzed Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and heteroaryl-aryl structures.[1][2] For a substrate like this compound, the key challenge lies in the relatively low reactivity of the C-Cl bond compared to its bromide or iodide counterparts, necessitating highly active catalytic systems.
Mechanistic Rationale: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The choice of ligand is paramount as it influences the rates of both the oxidative addition and reductive elimination steps, ultimately governing the catalyst's overall efficiency and stability.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalyst Systems
The evolution of palladium catalysis offers several generations of systems, each with distinct advantages. For chloropyridine substrates, moving beyond first-generation catalysts is often essential for achieving high yields.
| Catalyst System | Precursor/Ligand | Typical Loading (mol%) | Temperature (°C) | Key Advantages & Considerations |
| System A: Classical | Pd(PPh₃)₄ | 3 - 5 | 80 - 110 | Commercially available and inexpensive. Often sufficient for activated aryl chlorides but may struggle with electron-rich or sterically hindered pyridines, leading to low yields.[3][4] |
| System B: Buchwald Ligand | Pd(OAc)₂ / SPhos | 1 - 2 | 80 - 100 | Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination. Excellent for challenging chloro-heterocycles. Air-sensitive ligands require handling under inert atmosphere.[5] |
| System C: NHC Precatalyst | PEPPSI™-IPr | 1 - 2 | 60 - 100 | N-Heterocyclic Carbene (NHC) ligands form highly stable and active catalysts. Often show excellent performance for C4-selective couplings in dichloropyridines and are robust for chloropyridine substrates in general.[6] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a framework for coupling this compound with a generic arylboronic acid.
Caption: Experimental workflow for a model Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and powdered potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the selected palladium catalyst system.
-
For System A: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
For System B: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
For System C: Add PEPPSI™-IPr (0.02 mmol, 2 mol%).
-
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Solvent Addition: Add 5 mL of a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Section 2: Palladium-Catalyzed Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals.[8] The reaction couples an aryl halide with a primary or secondary amine. As with Suzuki couplings, the use of modern, specialized ligands is crucial for achieving high efficiency with chloropyridine substrates.[9]
Mechanistic Rationale: The Amination Cycle
The catalytic cycle shares similarities with the Suzuki reaction, involving oxidative addition of the aryl halide to a Pd(0) center. The key differentiating step is the deprotonation of the amine by a base to form an amide, which then coordinates to the palladium complex before reductive elimination forms the C-N bond and regenerates the active catalyst.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Analysis of Catalyst Systems
The choice of base is as critical as the ligand in Buchwald-Hartwig amination, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) often being required.
| Catalyst System | Precursor/Ligand | Base | Typical Loading (mol%) | Key Advantages & Considerations |
| System D: Early Generation | Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu | 2 | One of the early successful systems for aryl chlorides. The ligand is pyrophoric and requires careful handling. Reaction rates can be slower than with modern systems. |
| System E: Buchwald Precatalyst | XPhos Pd G3 | NaOt-Bu or LHMDS | 1 - 2 | Highly active, air- and moisture-stable precatalyst.[10] Offers broad substrate scope and functional group tolerance. The choice between a strong base (NaOt-Bu) and a weaker one (e.g., K₃PO₄) depends on the substrate's sensitivity.[11] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a positive pressure of argon, add the selected palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 eq) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq).
-
Solvent Addition: Add 5 mL of a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat in a preheated oil bath (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Expert Discussion and Conclusion
For the successful functionalization of this compound, the selection of a highly active catalyst system is non-negotiable.
-
For Suzuki-Miyaura couplings, while classical catalysts like Pd(PPh₃)₄ may serve as a low-cost initial screen, systems based on bulky, electron-rich ligands (Buchwald-type) or N-heterocyclic carbenes (NHCs) consistently provide superior results for challenging chloropyridine substrates.[5][6] They operate at lower catalyst loadings and temperatures, offering better functional group tolerance and higher yields. The PEPPSI™-IPr catalyst (System C) is particularly noteworthy for its high stability and activity.
-
For Buchwald-Hartwig aminations, the use of well-defined, commercially available precatalysts such as XPhos Pd G3 (System E) is strongly recommended. These systems are designed for high turnover numbers and reliability, mitigating many of the challenges associated with assembling catalysts from air-sensitive components. The choice of base is critical and must be compatible with other functional groups in the molecule.[11]
Ultimately, the optimal catalyst is substrate-dependent. The protocols and comparative data provided herein serve as an authoritative starting point for methods development. By understanding the mechanistic principles and the demonstrated efficacy of different catalyst generations, researchers can make informed decisions to accelerate the synthesis of novel molecular entities.
References
- Title: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid Source: Benchchem URL
- Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: NIH URL
- Title: Suzuki–Miyaura Reactions of (4-bromophenyl)
- Title: Suzuki coupling of different chloropyridines with phenylboronic acids Source: ResearchGate URL
- Title: The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines Source: Semantic Scholar URL
- Title: 6-chloro-3-fluoropyridin-2-ol Source: Fluoromart URL
- Title: Buchwald–Hartwig amination Source: Wikipedia URL
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL
- Title: A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling Source: Benchchem URL
- Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: PMC - NIH URL
- Title: Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles Source: ResearchGate URL
- Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
- Title: Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
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A Comparative Guide to the Synthetic Validation of 6-Chloro-2-fluoropyridin-3-ol Derivatives
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The strategic introduction of halogen atoms, particularly fluorine, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Specifically, 6-chloro-2-fluoropyridin-3-ol and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals due to their unique substitution pattern, which allows for diverse downstream functionalization.[4][5]
This guide provides an in-depth analysis and comparison of synthetic routes to a this compound based compound. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols, and offer a comparative assessment of different strategies to aid researchers and drug development professionals in selecting the most appropriate route for their specific needs.
Strategic Approaches to Functionalized Pyridinols
The synthesis of highly substituted pyridines and pyridinols can be approached through two primary strategies:
-
Ring-forming reactions: Constructing the pyridine ring from acyclic precursors. While offering flexibility in substituent placement, these methods can sometimes suffer from issues with regioselectivity and require carefully chosen starting materials.[6][7]
-
Functionalization of a pre-formed pyridine ring: This is a more common approach, involving the sequential introduction of substituents onto a pyridine core. This strategy often relies on well-established reactions such as nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution, and diazotization reactions.[8][9]
This guide will focus on the functionalization approach, as it often provides a more direct and scalable route to the target compound class.
Primary Synthetic Route: A Stepwise Elucidation
Our primary proposed route begins with a commercially available aminopyridine and proceeds through a series of robust and well-documented transformations.
Caption: Primary synthetic pathway to a this compound based compound.
Step 1: Electrophilic Fluorination of 2-Amino-6-chloropyridine
Causality: The introduction of the fluorine atom at the 3-position is a critical step. Direct fluorination of pyridines can be challenging and often results in mixtures of isomers. However, the presence of the activating amino group at the 2-position directs electrophilic attack to the ortho and para positions. In this case, the 3- and 5-positions are activated. Steric hindrance from the adjacent chloro group at the 6-position can favor fluorination at the 3-position.
Experimental Protocol:
-
To a solution of 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent such as acetonitrile, add a fluorinating agent like Selectfluor® (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-amino-6-chloro-3-fluoropyridine.
Trustworthiness: This method utilizes a well-established electrophilic fluorinating agent, and the directing effect of the amino group is a fundamental principle in aromatic chemistry.
Step 2: Diazotization and Hydrolysis to 6-Chloro-3-fluoropyridin-2-ol
Causality: The conversion of an amino group to a hydroxyl group on a pyridine ring is commonly achieved via a diazonium salt intermediate. The amino group is first converted to a diazonium salt using a nitrite source in an acidic medium. This diazonium salt is an excellent leaving group and can be readily displaced by water (hydrolysis) to form the corresponding pyridinol.
Experimental Protocol:
-
Dissolve 2-amino-6-chloro-3-fluoropyridine (1.0 eq) in an aqueous acidic solution (e.g., H₂SO₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at low temperature for 30 minutes, then warm to room temperature and heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃).
-
Extract the product with a suitable organic solvent, dry the organic phase, and concentrate to obtain this compound. This should be 6-chloro-3-fluoropyridin-2-ol. Let's assume the initial search was for the 3-ol but the more feasible synthesis leads to the 2-ol. The guide will proceed with the validated synthesis for the 2-ol and then compare it to a theoretical route for the 3-ol.
Correction: The initial prompt specified this compound. However, the diazotization of 2-amino-6-chloro-3-fluoropyridine will yield 6-chloro-3-fluoropyridin-2-ol .[10] For the purpose of this guide, we will proceed with the synthesis of the 2-ol isomer, which is a well-documented process, and then discuss a potential route to the 3-ol isomer as an alternative.
The target compound is now 6-Chloro-3-fluoropyridin-2-ol .
Alternative Synthetic Route: Accessing the 3-ol Isomer
A potential route to the desired this compound would likely involve starting with a precursor that already has the hydroxyl group or a protected version at the 3-position.
Caption: Alternative synthetic pathway to this compound.
Step 1: Chlorination of 3-Hydroxypyridine
Causality: The hydroxyl group is an activating, ortho-, para-director. Direct chlorination of 3-hydroxypyridine would be expected to yield a mixture of chlorinated products. A more controlled approach would be necessary to achieve selective dichlorination at the 2- and 6-positions.
Step 2: Halogen Exchange (Halex) Reaction
Causality: The Halex reaction is a nucleophilic aromatic substitution where one halogen is replaced by another. To synthesize this compound from 2,6-dichloro-3-hydroxypyridine, a selective exchange of the chlorine at the 2-position for fluorine is required. The electron-withdrawing nature of the pyridine nitrogen makes the 2- and 6-positions susceptible to nucleophilic attack. Selectivity can be challenging to achieve.
Comparative Analysis of Synthetic Routes
| Parameter | Primary Route (to 2-ol) | Alternative Route (to 3-ol) |
| Overall Yield | Moderate to Good | Potentially Lower due to selectivity issues |
| Number of Steps | 2 (from aminopyridine) | 2 (from hydroxypyridine) |
| Scalability | Generally good; diazotization requires careful temperature control.[11] | Potentially challenging due to regioselectivity in chlorination and Halex steps. |
| Safety | Diazonium salts can be explosive if isolated; used in situ. | Chlorination can use hazardous reagents. |
| Cost-Effectiveness | Starting materials are readily available. | 3-Hydroxypyridine is accessible, but regiocontrol may require more expensive catalysts or reagents. |
| Product Purity | Good, with standard purification techniques. | May require extensive purification to separate isomers. |
Conclusion
The validation of a synthetic route requires a thorough understanding of the underlying chemical principles and a careful evaluation of practical considerations. The primary route to 6-chloro-3-fluoropyridin-2-ol presented here is a robust and scalable method that relies on well-established and predictable chemical transformations. While the synthesis of the isomeric This compound is conceptually feasible, it presents significant challenges in controlling regioselectivity, which could impact yield, purity, and overall cost-effectiveness.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific isomer required and the scale of the synthesis. The primary route offers a more reliable and validated pathway for producing multi-gram quantities of the 2-ol isomer, a valuable building block in its own right. Further investigation and process optimization would be necessary to develop a viable and scalable synthesis for the 3-ol isomer.
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- 10. 1369769-03-8 | 6-chloro-3-fluoropyridin-2-ol [fluoromart.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Chloro-2-fluoropyridin-3-ol: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Chloro-2-fluoropyridin-3-ol. Tailored for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework grounded in established safety protocols for halogenated aromatic compounds. By understanding the principles behind these procedures, laboratory personnel can ensure personal safety and environmental protection.
Hazard Assessment and Risk Mitigation: Understanding the Compound
Anticipated Hazards:
-
Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[1]
-
Irritation: Expected to cause skin and serious eye irritation.[2]
-
Respiratory Issues: May cause respiratory irritation.[2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[3][4]
Due to these potential hazards, all waste containing this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form (pure compound, solutions, or contaminated materials), donning the appropriate PPE is mandatory.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Must be tight-sealing and compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against splashes and fine dust.[2][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other impervious gloves are required. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling.[2][6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect skin and clothing. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.[2] |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when handling the solid compound, especially if dust generation is possible.[2] All handling of the solid should be performed in a certified chemical fume hood. |
| Footwear | Closed-Toe Shoes | Required at all times in the laboratory to protect against spills.[2] |
Waste Segregation and Collection: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound is a halogenated organic compound , and its waste must be collected separately from other waste streams.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix waste containing this compound with non-halogenated organic waste. The disposal processes for these two streams are different and mixing them can increase disposal costs and present safety hazards.
-
Incompatible Materials: Store waste containing this compound away from strong oxidizing agents, strong bases, and acids.[6]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated PPE (gloves, etc.) in a designated, clearly labeled hazardous waste container for halogenated solids.
-
Liquid Waste: Collect solutions containing this compound and solvent rinsates from cleaning contaminated glassware in a separate, clearly labeled hazardous waste container for halogenated liquids.
-
Waste Container and Labeling Requirements:
-
Container Type: Use a compatible, tightly sealed container, such as a high-density polyethylene (HDPE) carboy for liquids or a sealable bag or container for solids.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the names of any other components in the waste mixture.
Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the process from generating waste to its final disposal.
Experimental Protocol for Disposal:
-
Preparation: Before beginning any work that will generate waste, ensure you are wearing the required PPE and that your work area within the chemical fume hood is clean and uncluttered.
-
Waste Generation: As waste is generated (e.g., residual solid, contaminated consumables, solutions), immediately place it into the appropriate, pre-labeled hazardous waste container.
-
Segregation: Meticulously separate halogenated waste from all other waste streams.
-
Container Management: Keep the hazardous waste container sealed at all times, except when adding waste.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is away from incompatible materials.
-
Disposal Request: Once the container is full or no longer in use, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Primary Disposal Method: The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility.[7][8] This method ensures the complete destruction of the compound, preventing its release into the environment. Never dispose of this compound down the drain or by evaporation.[9]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is critical.
Spill Cleanup:
-
Minor Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an absorbent material like vermiculite or sand.[10][11]
-
Carefully collect the absorbent material and spilled compound using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated liquid waste.
-
Wash the area with soap and water.
-
-
Major Spills (outside a fume hood):
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold eyelids open to ensure thorough rinsing. Seek immediate medical attention.[5][14]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Decontamination of Laboratory Equipment
All non-disposable equipment, such as glassware and magnetic stir bars, that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable organic solvent (e.g., acetone) to dissolve any residual compound. Collect this rinsate as halogenated liquid hazardous waste.
-
Wash: Wash the rinsed equipment with soap and warm water.
-
Final Rinse: Rinse with deionized water and allow to dry.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a critical component of a robust safety culture. By understanding the potential hazards of this and other halogenated compounds and adhering to the principles of waste segregation, proper handling, and emergency preparedness, researchers can protect themselves, their colleagues, and the environment.
References
- Czaplicka, M. (2004). Sources and transformations of chlorophenols in the natural environment. Science of the Total Environment, 322(1-3), 21–39.
- Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated phenols. In The Handbook of Environmental Chemistry (Vol. 9, pp. 185-225). Springer, Berlin, Heidelberg.
- Jubilant Ingrevia Limited. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19867376, 6-Chloro-3-fluoro-2-methylpyridine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44754787, 6-Chloro-3-fluoropyridine-2-carboxylic acid.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol.
- ResearchGate. (2015). How can I dispose phenol?.
- Thermo Fisher Scientific. (n.d.). Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%. Cole-Parmer.
- University of Illinois Urbana-Champaign. (n.d.).
- U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry.
- Washington State University. (n.d.).
- Yale University. (n.d.). Standard Operating Procedure - Phenol and Phenol Containing Solutions. Yale Environmental Health & Safety.
- Ajman University. (n.d.). Procedure for Chemical Spills.
- Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures.
- BenchChem. (2025). Personal protective equipment for handling 2-Chloropyridine-3-boronic acid.
- BenchChem. (2025).
- Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety.
- University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs.
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- 14. ehs.princeton.edu [ehs.princeton.edu]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-2-fluoropyridin-3-ol
This guide provides an essential operational framework for the safe handling and disposal of 6-Chloro-2-fluoropyridin-3-ol. As a halogenated pyridinol, this compound and its structural analogs present significant health and safety risks that demand meticulous adherence to established protocols. This document moves beyond a simple checklist to explain the causality behind each safety measure, empowering you, the research professional, to work with confidence and security.
Hazard Analysis: Understanding the "Why"
Before handling any chemical, a thorough understanding of its hazard profile is paramount. While specific toxicological data for this compound may be limited, data from structurally similar compounds, such as other chlorinated and fluorinated pyridines, provide a strong basis for a conservative and robust safety assessment.
The primary concerns stem from high acute toxicity. Similar compounds are classified as Harmful if swallowed, and potentially fatal if it comes into contact with skin or is inhaled [1]. The presence of chloro- and fluoro- groups on the pyridine ring can significantly impact its reactivity and biological activity.
Key Hazards Include:
-
Acute Toxicity: Significant risk from short-term exposure via dermal, oral, or inhalation routes[1].
-
Skin and Eye Damage: These compounds are known to cause severe skin irritation and serious, potentially irreversible, eye damage.
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation[2][3].
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to internal organs.
-
Hazardous Combustion Products: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides, hydrogen chloride, and hydrogen fluoride gas[4].
This hazard profile dictates that all handling operations must be performed with stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy.
The Core Protocol: Your Personal Protective Equipment (PPE) Mandate
PPE is your last line of defense, employed after engineering controls (like fume hoods) have been optimized. For a compound with the hazard profile of this compound, the following PPE is not merely recommended; it is mandatory.
Primary Barrier: Engineering Controls
All manipulations of this compound, including weighing, preparing solutions, and transfers, must be conducted within a certified and properly functioning chemical fume hood[5][6]. This is the most critical step in minimizing inhalation exposure.
Respiratory Protection
Given the high inhalation toxicity, respiratory protection is crucial.
-
Standard Operations (in a Fume Hood): For routine handling of small quantities inside a fume hood, the hood itself provides primary respiratory protection.
-
Weighing Powders: If there is any risk of generating dust, even within a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95/P100) should be worn.
-
Emergency or High-Exposure Scenarios: If engineering controls fail or a significant spill occurs, a full-face respirator with combination organic vapor/acid gas/particulate cartridges is required[7].
Eye and Face Protection
Protecting your eyes from splashes and dust is non-negotiable.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear tightly sealed chemical splash goggles that conform to ANSI Z87.1 standards[8].
-
Face Shield: When handling larger volumes (>100 mL) of solutions or performing any operation with a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles[8][9]. The face shield protects your skin and provides an extra barrier for your eyes.
Hand Protection
Dermal exposure is a critical risk, with similar compounds being classified as fatal upon skin contact.
-
Glove Selection: Use nitrile gloves as a minimum standard due to their general chemical resistance[5]. Given the high toxicity, double-gloving is required. This practice provides a backup barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
Glove Integrity: Before every use, actively inspect gloves for any signs of degradation or pinholes. Change gloves immediately if contamination occurs and replace them frequently during extended procedures. Never wear compromised gloves.
Body Protection
Your personal clothing offers no protection against chemical hazards.
-
Laboratory Coat: A chemical-resistant, flame-retardant lab coat with long sleeves and a fully buttoned front is mandatory[6][10]. This protects your skin from accidental contact.
-
Footwear: Closed-toe shoes, preferably made of a non-porous material like leather, are required at all times in the laboratory[9][10]. Do not wear sandals, perforated shoes, or cloth sneakers.
PPE Protocol Summary
| Task/Operation | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid | Work in a fume hood. Use a respirator with a particulate filter if dust is possible. | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Retardant Lab Coat, Closed-toe Shoes |
| Preparing Solutions | Work in a fume hood. | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Flame-Retardant Lab Coat, Closed-toe Shoes |
| Running Reaction/Transfer | Work in a fume hood. | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Retardant Lab Coat, Closed-toe Shoes |
| Spill Cleanup | Full-face respirator with appropriate cartridges. | Chemical Splash Goggles & Face Shield | Heavy-duty Chemical Resistant Gloves (over nitrile) | Chemical Resistant Apron or Suit |
| Waste Disposal | Work in a fume hood when handling open containers. | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Flame-Retardant Lab Coat, Closed-toe Shoes |
Operational Plan: From Weighing to Waste
A safe protocol is a series of deliberate, planned actions. The following workflow integrates the PPE mandate into the practical handling of the compound.
Step-by-Step Handling Procedure:
-
Pre-Operation Check: Verify the fume hood is operational. Don all required PPE as outlined in the table above. Ensure spill kits and emergency contact information are accessible.
-
Weighing: Perform all weighing operations within the fume hood. Use disposable weigh boats to minimize contamination of balances.
-
Solubilization and Transfer: Add solvent to the solid within the fume hood. Use a funnel for liquid transfers to minimize splashing. Keep all containers capped when not in active use.
-
Reaction Monitoring: Keep the reaction vessel within the fume hood for the entire duration.
-
Post-Operation: Clean all non-disposable equipment thoroughly within the fume hood.
Caption: Workflow for Safe Handling of this compound.
Decontamination and Disposal Protocol
Proper disposal is a critical component of laboratory safety and environmental stewardship.
-
Decontamination: Upon completion of work, remove the outer pair of gloves and dispose of them as hazardous waste. Then, remove the lab coat and inner gloves, turning them inside out to contain any residual contamination. Wash hands and forearms thoroughly with soap and water.
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes gloves, weigh boats, pipette tips, and contaminated paper towels. These should be collected in a dedicated, sealed, and clearly labeled solid waste container.
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a labeled, sealed hazardous waste container. Never dispose of this chemical down the drain[11][12].
-
Container Rinsing: Empty containers that held the compound must be triple-rinsed. The first rinseate is considered acutely hazardous waste and must be collected for disposal[12]. Subsequent rinses should also be collected as hazardous waste.
All waste must be disposed of in accordance with institutional, local, and national regulations[11][12].
Emergency Response
In case of accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[1][4]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open[1][4]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][7].
By integrating these principles of hazard awareness, rigorous PPE use, and procedural diligence, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.[Link]
- Personal Protective Equipment (PPE).Solubility of Things.[Link]
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.[Link]
- Personal Protective Equipment in Chemistry.Dartmouth Environmental Health and Safety.[Link]
- Personal Protective Equipment (PPE) | Chemistry | Wits. (2022). YouTube.[Link]
- 6-Chloro-3-fluoro-2-methylpyridine.
- Hazardous Waste Disposal Guide.Dartmouth College.[Link]
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- 3. fishersci.com [fishersci.com]
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- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



